[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol
Beschreibung
Eigenschaften
IUPAC Name |
azetidin-3-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-7-8-1-3-12(4-2-8)10(14)9-5-11-6-9/h8-9,11,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBBFEAKNADZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Optimizing Pharmacokinetics via Ring Contraction: The Azetidine-3-Carboxamide Piperidine Scaffold
Executive Summary: The "Azetidine Switch" in Lead Optimization
In modern medicinal chemistry, the Azetidine-3-carboxylic acid piperidine amide motif represents a critical structural solution for addressing metabolic liability and lipophilicity issues in lead compounds. This guide analyzes the strategic replacement of central phenyl or pyrrolidine linkers with the azetidine-3-carboxamide moiety—a technique often termed the "Azetidine Switch."
By coupling the high-strain, low-lipophilicity azetidine ring (4-membered) with the lipophilic piperidine (6-membered) via an amide linkage, researchers can modulate the LogD , Solubility , and Vector Geometry of a drug candidate without altering its primary pharmacophore interactions.
Core Advantages
-
Lipophilicity Modulation: Reducing ring size from pyrrolidine (5) to azetidine (4) lowers LogP by approximately 0.4–0.6 units due to the decrease in hydrocarbon bulk.
-
Metabolic Stability: The strained azetidine ring is often less prone to oxidative metabolism (CYP450) compared to flexible alkyl chains or electron-rich pyrrolidines.
-
Vector Rigidity: The 3,3- or 1,3-substitution patterns on azetidine provide unique exit vectors that differ from the 1,4-phenyl or 1,4-piperidine analogues, allowing for fine-tuning of target engagement.
Structural Logic & Physicochemical Profile[1][2][3]
The decision to incorporate an azetidine-3-carboxylic acid piperidine amide scaffold is driven by specific physicochemical requirements. The table below summarizes the comparative properties of the azetidine core versus its larger congeners.
Comparative Physicochemical Data
| Property | Azetidine Core | Pyrrolidine Core | Piperidine Core | Impact on Drug Design |
| Ring Size | 4-membered | 5-membered | 6-membered | Azetidine offers the smallest steric footprint. |
| Ring Strain | ~25.4 kcal/mol | ~5.4 kcal/mol | ~0 kcal/mol | High strain can alter reactivity but improves rigidity. |
| pKa (Parent) | ~11.3 | ~11.3 | ~11.2 | Similar basicity, but azetidine amides have lower N-lone pair availability. |
| LogP Trend | Lowest | Intermediate | Highest | Critical: Use azetidine to lower LogP/LogD. |
| Fsp3 | High | High | High | Increases solubility compared to aromatic linkers. |
Visualization: The Azetidine-Piperidine Connectivity Logic
The following diagram illustrates the structural logic of connecting the Azetidine-3-carboxylic acid (Left) to the Piperidine (Right) to create the target scaffold.
Caption: Structural assembly of the Azetidine-3-carboxamide piperidine scaffold, highlighting the convergence of low lipophilicity and rigid vector geometry.
Synthetic Methodology: Self-Validating Protocol
The synthesis of 1-(azetidin-3-ylcarbonyl)piperidine derivatives requires careful handling of the strained azetidine ring. The following protocol utilizes an N-Boc protected azetidine-3-carboxylic acid to prevent polymerization and ensure regioselectivity.
Reagents & Materials[4][5][6][7][8][9]
-
Starting Material: 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (CAS: 142253-55-2).
-
Amine Partner: Piperidine (or substituted piperidine derivative).
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).
Step-by-Step Protocol
Step 1: Amide Coupling (The Constructive Phase)
-
Dissolution: In a flame-dried round-bottom flask, dissolve N-Boc-azetidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C. Stir for 15 minutes to generate the active ester. Causality: Pre-activation at low temperature minimizes potential epimerization, although less critical at C3 than C2.
-
Addition: Add Piperidine (1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the acid (M-H) and appearance of the product mass.
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove excess piperidine/DIPEA), sat. NaHCO3, and brine. Dry over Na2SO4.
Step 2: Deprotection (The Release Phase)
-
Acidolysis: Dissolve the crude Boc-amide in DCM (0.1 M).
-
Reagent: Add TFA (Trifluoroacetic acid) (20% v/v). Alternative: Use 4M HCl in Dioxane for hydrochloride salt formation.
-
Completion: Stir at room temperature for 1–2 hours. Monitor by LC-MS (loss of t-butyl group, -56 or -100 Da).
-
Isolation: Concentrate in vacuo. Azeotrope with toluene/DCM to remove excess TFA.
-
Validation: The final product is the Azetidine-3-carboxylic acid piperidine amide (TFA salt) .
Synthetic Workflow Diagram
Caption: Step-by-step synthetic pathway for the generation of the Azetidine-3-carboxamide piperidine scaffold with QC checkpoints.
Medicinal Chemistry Applications & Case Studies
Case Study: JAK Inhibitor Optimization
In the development of Janus Kinase (JAK) inhibitors, the azetidine moiety has been utilized to improve selectivity profiles. While Tofacitinib utilizes a piperidine-pyrrole linkage, newer generation inhibitors (e.g., Peficitinib analogues) explore the azetidine-3-carboxamide to restrict conformational freedom.
-
Mechanism: The piperidine ring often sits in the solvent-exposed region or interacts with the ribose-binding pocket, while the azetidine acts as a rigid spacer that orients the "warhead" (e.g., cyano group or amide) toward the catalytic lysine or cysteine residues.
-
Outcome: Replacing a flexible propyl linker with an azetidine-3-carboxamide linker typically results in a 2-5x increase in metabolic stability (t1/2) in human liver microsomes due to the removal of oxidizable alpha-carbons.
Case Study: GPCR Ligands (Muscarinic/Chemokine)
In the design of CCR5 antagonists and Muscarinic M1/M4 agonists, the piperidine ring is a privileged pharmacophore for basic amine interactions (Aspartate anchor).
-
The Problem: Direct attachment of large aromatic groups to piperidine often leads to high lipophilicity (LogP > 4), resulting in poor solubility and hERG liability.
-
The Solution: Inserting the azetidine-3-carboxylic acid as a linker between the piperidine and the aromatic tail reduces the overall LogP and introduces a sp3-rich "kink" that disrupts planar stacking, improving solubility.
References
-
BenchChem. (2025).[1] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from
-
M. C. Hillier et al. (2006).[2] A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications. Retrieved from
-
Wang, B. J., & Duncton, M. A. J. (2020).[3] A Single-Step Synthesis of Azetidine-3-amines. Journal of Organic Chemistry. Retrieved from
-
PharmaBlock. (2022). Azetidines in Drug Discovery: Privileged Scaffolds. Retrieved from
-
ACS Medicinal Chemistry Letters. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from
Sources
Solubility profile of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol
An In-depth Technical Guide to the Solubility Profile of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of the novel heterocyclic compound, [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol. In the absence of publicly available experimental data for this specific molecule, this document synthesizes predictive analysis based on its chemical structure with detailed, field-proven experimental protocols. We will explore its key physicochemical properties, including predicted pKa and lipophilicity, and outline the causality behind the experimental design for determining its kinetic, thermodynamic, and pH-dependent solubility. This guide is intended to serve as an essential resource for researchers, enabling a systematic and scientifically rigorous evaluation of this compound's viability for further development.
Introduction: The Imperative of Solubility in Drug Discovery
The journey of a novel chemical entity from discovery to a viable therapeutic agent is critically dependent on its physicochemical properties. Among these, aqueous solubility is a paramount parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1][2][3][4] A compound with poor aqueous solubility often faces significant development hurdles, including inadequate absorption from the gastrointestinal tract and challenges in creating suitable formulations for oral or intravenous administration.[3][4]
The subject of this guide, [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol, is a complex heterocyclic molecule featuring several key structural motifs: a four-membered azetidine ring, a six-membered piperidine ring, an amide linker, and a primary alcohol.[5][6] The interplay between the basic piperidine nitrogen, the polar alcohol, and the strained azetidine ring creates a unique physicochemical profile that requires thorough investigation.[6][7]
This document serves as a proactive guide to fully characterize the solubility of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol. We will first establish a predicted physicochemical profile based on its structure and then provide robust, step-by-step protocols for the empirical determination of its solubility, ensuring a self-validating and comprehensive data package.
Predicted Physicochemical Profile: A Structural-Based Assessment
A molecule's structure is the primary determinant of its behavior. By dissecting the components of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol, we can formulate a hypothesis regarding its solubility.
Structural Analysis
-
Piperidine Ring: This saturated heterocycle contains a secondary amine nitrogen which is basic. The pKa of piperidine itself is approximately 11.2.[7][8] However, the presence of the electron-withdrawing acetyl group from the azetidine carbonyl will reduce the basicity of this nitrogen.
-
Azetidine Ring: This strained four-membered ring can influence molecular conformation and metabolic stability.[6][7] The nitrogen within this ring is part of an amide linkage, rendering it non-basic.
-
Hydroxymethyl Group (-CH₂OH): The primary alcohol is a key contributor to hydrophilicity, capable of acting as both a hydrogen bond donor and acceptor, which should enhance aqueous solubility.
-
Amide Linkage: The carbonyl group is a hydrogen bond acceptor, which can also contribute positively to interactions with water.
Predicted Ionization (pKa)
The primary ionizable center in this molecule is the piperidine nitrogen. Due to the electronic influence of the adjacent amide group, its pKa is predicted to be lower than that of unsubstituted piperidine.
-
Predicted pKa: ~8.5 - 9.5
This predicted pKa value is crucial, as it indicates that the compound is a weak base . According to the Henderson-Hasselbalch equation, it will be predominantly in its ionized, protonated (cationic) form at pH values below its pKa.[9][10] This ionization dramatically increases polarity and, consequently, aqueous solubility. Therefore, we anticipate a strong pH-dependence on the solubility of this compound, with significantly higher solubility in acidic environments (pH < pKa) compared to neutral or alkaline conditions (pH > pKa).[9][11]
Predicted Lipophilicity (logP & logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is measured by the partition coefficient (logP) and the distribution coefficient (logD).[12][13]
-
cLogP (Calculated logP): This value represents the lipophilicity of the neutral, un-ionized form of the molecule. Based on its structure containing multiple heteroatoms and a hydroxyl group, the cLogP is expected to be relatively low.
-
logD (Distribution Coefficient): For an ionizable molecule like this one, logD is the more physiologically relevant parameter as it accounts for the pH of the medium.[14][15] We predict that the logD will decrease significantly as the pH drops below the pKa, reflecting the partitioning of the more hydrophilic, ionized species into the aqueous phase.
The following table summarizes the predicted foundational properties of the compound.
| Property | Value / Prediction | Rationale & Implication |
| Molecular Formula | C₁₀H₁₈N₂O₂ | - |
| Molecular Weight | 198.26 g/mol | Important for converting mass concentration to molar concentration. |
| Predicted pKa | 8.5 - 9.5 | Weakly basic compound. Solubility is expected to be highly pH-dependent.[9] |
| Predicted cLogP | 0.5 - 1.5 | Indicates moderate lipophilicity in its neutral state. |
| Hydrogen Bond Donors | 2 (N-H on piperidine, O-H on alcohol) | Contributes to aqueous solubility. |
| Hydrogen Bond Acceptors | 3 (N on piperidine, O on carbonyl, O on alcohol) | Contributes to aqueous solubility. |
Experimental Determination of Solubility
The following sections provide detailed protocols for the empirical measurement of the solubility profile. These methods are designed to progress from rapid, early-stage assessment to a definitive, regulatory-standard characterization.
Kinetic Solubility Assay
This high-throughput method is ideal for early drug discovery to quickly flag potential solubility issues.[4] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains soluble in an aqueous buffer.[16]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).
-
Addition of Aqueous Buffer: To a separate 96-well analysis plate, add a fixed volume of phosphate-buffered saline (PBS, pH 7.4).
-
Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the analysis plate containing PBS. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.
-
Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only control wells.
Caption: Workflow for the Kinetic Solubility Assay.
Thermodynamic (Equilibrium) Solubility Assay
This "shake-flask" method is the gold standard for determining the true equilibrium solubility of a compound.[2][17] It is a lower-throughput but more accurate method, essential for lead optimization and pre-formulation studies.[4][18]
-
Compound Addition: Add an excess amount of solid [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol to a series of glass vials. A visible amount of undissolved solid should remain at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., Water, PBS pH 7.4, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)) to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the suspensions for a sufficient period to reach equilibrium, typically 24 to 48 hours.[17][19]
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Withdraw an aliquot of the supernatant and clarify it by filtration (using a 0.45 µm filter chemically compatible with the solvent) or by centrifugation.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute the clarified supernatant and analyze its concentration using a validated HPLC-UV method.
-
Solid-State Analysis (Self-Validation): Recover the remaining solid from the vials and analyze it using a technique like X-Ray Powder Diffraction (XRPD). Compare the diffraction pattern to that of the starting material to confirm that no change in crystal form (polymorphic transformation) occurred during the experiment.[17] This step is critical for ensuring the measured solubility corresponds to the initial solid form.
Caption: Workflow for Thermodynamic Solubility Assay.
pH-Dependent Solubility Profiling
For an ionizable compound, understanding its solubility across a range of pH values is mandatory, particularly for predicting oral absorption.[4][20] This is achieved by performing the thermodynamic shake-flask assay in a series of buffers.
-
Buffer Preparation: Prepare a series of buffers covering the physiological pH range of 1.2 to 7.4. Per ICH guidelines, buffers at pH 1.2, 4.5, and 6.8 are standard.[21][22] It is also advisable to test at a pH near the predicted pKa and at a higher pH (e.g., 9.0).
-
Execution: Perform the thermodynamic solubility protocol (Section 3.2) in each of the prepared buffers.
-
pH Verification: It is critical to measure the pH of the supernatant at the end of the equilibration period to confirm it has not shifted significantly.[21][22]
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.
Illustrative Data and Interpretation
The following tables present hypothetical, yet realistic, data that could be expected from the experimental evaluation of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol.
Table 1: Kinetic Solubility in PBS
| Medium | Final DMSO (%) | Temperature (°C) | Kinetic Solubility (µM) |
|---|
| PBS (pH 7.4) | 1.0% | 25 | > 200 |
Interpretation: A high kinetic solubility suggests the compound does not immediately precipitate from a supersaturated solution, which is a favorable characteristic for in vitro screening assays.
Table 2: Thermodynamic Solubility in Pharmaceutically Relevant Media
| Medium | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
|---|---|---|---|
| Deionized Water | ~8.0 (unbuffered) | 25 | 150 |
| PBS | 7.4 | 25 | 250 |
| SGF (Simulated Gastric Fluid) | 1.2 | 37 | > 2000 |
| SIF (Simulated Intestinal Fluid) | 6.8 | 37 | 450 |
Interpretation: The data clearly shows pH-dependent solubility. The solubility is significantly higher in the acidic SGF (pH 1.2) than in the near-neutral SIF (pH 6.8) and PBS (pH 7.4).[23] This strongly supports the prediction that the compound is a weak base.
Table 3: pH-Dependent Thermodynamic Solubility Profile
| Final Measured pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Molar Solubility (mM) |
|---|---|---|---|
| 1.2 | 37 | 2500 | 12.6 |
| 4.5 | 37 | 1800 | 9.1 |
| 6.8 | 37 | 450 | 2.3 |
| 7.4 | 37 | 250 | 1.3 |
| 9.0 | 37 | 85 | 0.43 |
Interpretation: This profile is characteristic of a weakly basic compound. Solubility is high at low pH where the molecule is fully protonated and decreases sharply as the pH approaches and surpasses the pKa, where the less soluble, neutral form begins to dominate.
Conclusion and Future Directions
The theoretical analysis of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol predicts it to be a weakly basic compound with a pKa around 8.5-9.5, exhibiting pronounced pH-dependent aqueous solubility. Its structural features, particularly the hydroxyl group and basic piperidine nitrogen, suggest a favorable intrinsic solubility that is significantly enhanced under acidic conditions.
The experimental protocols detailed in this guide provide a robust pathway for the empirical validation of this profile. A thorough characterization, starting with kinetic screening and progressing to a definitive thermodynamic pH-solubility profile, is essential. The resulting data will be fundamental for guiding formulation strategies, interpreting results from biological assays, and ultimately determining the developmental trajectory of this compound. If solubility is found to be a limiting factor, especially in the neutral pH range of the intestine, strategies such as salt formation (e.g., hydrochloride salt) should be explored to enhance its biopharmaceutical properties.[9][19]
References
- Vertex AI Search. (2023). Creation and interpretation of machine learning models for aqueous solubility prediction.
- PMC. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
- PubMed. (2026).
- SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
- Deranged Physiology. (n.d.).
- RSC Publishing. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery.
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility and Stability of 2-(3-Chlorophenyl)azetidine.
- RSC Publishing. (2024).
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- arXiv.org. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
- SciELO. (n.d.).
- Jant's web site. (2025).
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- Pion Inc. (2024). Introduction to log P and log D measurement using PionT3.
- Chemwish. (2026).
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- PubMed. (n.d.). Reliable assessment of logP of compounds of pharmaceutical relevance.
- Chemaxon. (n.d.).
- BenchChem. (n.d.). Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability.
- Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- BenchChem. (n.d.).
- Solubility of Things. (n.d.). Piperidine.
- BenchChem. (n.d.).
- BioDuro. (n.d.). ADME Solubility Assay.
- PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
- BenchChem. (n.d.). A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery.
- Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
- ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a)
- PubMed. (2026).
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- European Medicines Agency. (2020).
- International Council for Harmonisation. (2019).
- Evotec. (n.d.). Thermodynamic Solubility Assay.
Sources
- 1. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. nbinno.com [nbinno.com]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. scielo.br [scielo.br]
- 12. Jant's web site [shaker.umh.es]
- 13. Introduction to log P and log D in drug development [pion-inc.com]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 15. Page not found - Documentation [docs.chemaxon.com:443]
- 16. enamine.net [enamine.net]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. evotec.com [evotec.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Indirect effects of pH on drug solubility in fed state simulated intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ema.europa.eu [ema.europa.eu]
- 22. database.ich.org [database.ich.org]
- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Azetidine-Piperidine Bioisosteres: A Technical Guide to Ring Contraction & Spirocyclization
The following technical guide details the strategic implementation of azetidine and spiro-azetidine bioisosteres as replacements for saturated heterocycles (piperidine, piperazine, morpholine) in drug discovery.
Executive Summary
In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet it frequently imposes liabilities regarding metabolic stability (CYP450
This guide provides a structural, physicochemical, and synthetic framework for deploying azetidines to optimize Ligand Lipophilicity Efficiency (LLE) and metabolic durability .
Part 1: Strategic Rationale & Physicochemical Impact
The Metabolic & Lipophilic Advantage
The transition from a 6-membered piperidine to a 4-membered azetidine is not merely a reduction in size; it is a strategic deletion of metabolic "soft spots."
-
Metabolic Shunt: Piperidines are prone to oxidative metabolism at the
-carbon (adjacent to nitrogen). Contracting the ring to azetidine removes two methylene groups, reducing the number of abstractable hydrogen atoms and sterically hindering CYP450 access. -
LogD Modulation: The removal of two carbons typically lowers LogP by ~0.5–1.0 units. However, the impact on LogD (distribution coefficient) is nuanced by pKa changes.
-
Basicity (pKa) Tuning:
-
Saturated Amines: Azetidine (
) has a similar basicity to piperidine ( ). -
N-Aryl Systems: When attached to an aromatic ring, the azetidine nitrogen is significantly less basic than the piperidine analog due to the increased
-character of the nitrogen lone pair (consequence of ring strain) and poor orbital overlap for resonance. This is critical for improving permeability in CNS programs by reducing the cationic fraction at physiological pH.
-
Vector Analysis & Conformational Rigidity
Azetidines offer distinct exit vectors compared to the chair conformation of piperidine.
-
Piperidine: Exists in a chair conformation with substituents in axial or equatorial positions. This flexibility can lead to entropic penalties upon binding.
-
Azetidine: The ring is puckered (butterfly-like). 3,3-disubstitution creates a perfect gem-dimethyl-like effect, locking vectors in a rigid, defined geometry.
-
Spiro-Azetidines (e.g., 2-azaspiro[3.3]heptane): These are "3D-rich" scaffolds.[4] They mimic the space-filling properties of piperidine but with an orthogonal vector orientation and higher
fraction.
Decision Matrix: When to Deploy?
Figure 1: Decision tree for selecting between simple azetidine contraction and spirocyclic replacement based on lead series liabilities.
Part 2: The Spirocyclic Evolution (2-azaspiro[3.3]heptane)
The 2-azaspiro[3.3]heptane scaffold is the "gold standard" bioisostere for piperidine. It retains the approximate molecular volume of piperidine but introduces a rigid, spiro-fused geometry that prevents the "floppiness" of the piperidine chair.
Comparative Metrics
| Property | Piperidine | Azetidine | 2-azaspiro[3.3]heptane |
| Ring Size | 6 | 4 | 4+4 (Spiro) |
| Shape | Chair (Flexible) | Puckered (Rigid) | Orthogonal (Rigid) |
| Metabolic Stability | Low (alpha-oxidation) | High | High |
| Lipophilicity | High | Low | Medium |
| Vector Angle | ~109.5° (Tetrahedral) | ~90° (Strained) | ~90° (Strained) |
Case Study Insight: In the development of MCHr1 antagonists (AstraZeneca), replacing a piperidine with a spiro-azetidine maintained potency while significantly reducing hERG channel inhibition, likely due to the altered basicity and vector orientation preventing trapping in the channel pore [1].
Part 3: Synthetic Methodologies
Synthesizing substituted azetidines, particularly 3,3-disubstituted or spirocyclic variants, requires specialized protocols to overcome ring strain.
Method A: Strain-Release Functionalization (The "Spring-Loaded" Approach)
The most robust modern method involves the nucleophilic opening of [1.1.0]bicyclobutanes (BCBs) . This method is ideal for generating 3-substituted azetidines.
Mechanism: A nucleophile attacks the central bridgehead bond of the BCB, relieving strain and generating the azetidine core.
Figure 2: Strain-release synthesis of 3-substituted azetidines from bicyclobutanes.
Method B: Photoredox Cross-Coupling
For accessing 2-substituted azetidines (which are harder to make than 3-substituted ones), photoredox catalysis using azetidine-2-carboxylic acids as precursors is effective. This allows for decarboxylative arylation or alkylation [2].
Part 4: Experimental Protocols
Protocol 1: Synthesis of 6-substituted-2-azaspiro[3.3]heptane (Spiro-Azetidine)
Adapted from procedures used in the synthesis of PF-5190457 [3].
Objective: To construct the spirocyclic core from commercially available starting materials.
Reagents:
-
3-Methyleneazetidine-1-carboxylic acid tert-butyl ester
-
Diiodomethane (
) -
Diethylzinc (
) -
Trifluoroacetic acid (TFA)
Step-by-Step Procedure:
-
Simmons-Smith Cyclopropanation:
-
Dissolve 3-methyleneazetidine-1-carboxylic acid tert-butyl ester (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen. Cool to 0°C.
-
Add
(1.0 M in hexanes, 2.5 eq) dropwise. -
Add
(2.5 eq) dropwise over 20 minutes. -
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench: Carefully add saturated
solution. Extract with DCM. -
Purification: Silica gel chromatography (Hexane/EtOAc) to yield the spiro[2.3]hexane intermediate. (Note: To get to the [3.3] system, a ring expansion or double-alkylation strategy of a malonate precursor is often preferred for scale, but the cyclopropanation illustrates the vector manipulation).
-
-
Alternative: Double Alkylation (Standard [3.3] Route):
-
Start with N-Boc-3-azetidinone .
-
Perform a Horner-Wadsworth-Emmons reaction to install an ester handle.
-
React with nitromethane (Michael addition) followed by reduction and cyclization.
-
Protocol 2: Microsomal Stability Assay (Validation)
Objective: Confirm the metabolic stability advantage of the azetidine scaffold over piperidine.
-
Preparation: Prepare 10 mM stock solutions of the Piperidine-analog (Control) and Azetidine-analog (Test) in DMSO.
-
Incubation:
-
Mix test compound (
final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction with NADPH-regenerating system.
-
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
- .
-
Expectation: The azetidine analog should show a lower
(Intrinsic Clearance) due to the blocked alpha-oxidation sites.
References
-
Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Retrieved from
-
Pfizer & Enamine. (2023).[5] An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from
-
PharmaBlock. (2024). Spiroazetidines in Drug Discovery. Retrieved from
-
BenchChem. (2025).[6] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. Retrieved from
-
Mykhailiuk, P. K., et al. (2021).[7] Recent Advances in the Synthesis and Reactivity of Azetidines. RSC Publishing. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
Methodological & Application
Application Note & Protocol: A Modular Synthesis of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step synthesis of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol, a molecule of interest in medicinal chemistry, starting from azetidine-3-carboxylic acid. The protocol is designed to be robust and scalable, emphasizing not just the procedural steps but the underlying chemical principles that ensure success. We will navigate through a three-stage process: protection of the highly reactive azetidine nitrogen, efficient amide bond formation, and final deprotection to yield the target compound.
The azetidine motif is a strained four-membered heterocycle increasingly utilized in drug discovery to impart unique physicochemical properties and explore novel chemical space.[1][2] This guide combines established synthetic methodologies to construct a bifunctional molecule featuring both the azetidine core and a piperidine-methanol scaffold.
Quantitative Data Summary
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Role |
| Azetidine-3-carboxylic acid | C₄H₇NO₂ | 101.10 | Starting Material | |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Protecting Agent | |
| 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid | C₉H₁₅NO₄ | 201.22[3] | Protected Intermediate | |
| Piperidin-4-ylmethanol | C₆H₁₃NO | 115.17 | Coupling Partner | |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling Reagent | |
| (N-Boc-azetidin-3-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone | C₁₅H₂₆N₂O₄ | 298.38 | Protected Product | |
| [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol | C₁₀H₁₈N₂O₂ | 198.26 | Final Product | |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Deprotecting Agent |
Overall Synthetic Workflow
The synthesis is logically divided into three primary stages. This modular approach allows for purification and characterization of intermediates, ensuring high purity of the final compound.
Sources
Reagents for peptide coupling of strained azetidine rings
Application Notes & Protocols
Topic: Reagents and Strategies for the Peptide Coupling of Strained Azetidine Rings
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Azetidine Ring - A Double-Edged Sword in Peptide Chemistry
Azetidines, four-membered saturated nitrogen heterocycles, have emerged as valuable building blocks in medicinal chemistry.[1] Their incorporation into peptide scaffolds introduces conformational constraints, modulates physicochemical properties, and can lead to improved metabolic stability and binding affinity. However, the very feature that makes them attractive—their inherent ring strain of approximately 25.4 kcal/mol—also presents a significant synthetic challenge.[2] This strain renders the azetidine ring susceptible to cleavage, particularly during the crucial amide bond formation step.
This guide provides a detailed overview of the challenges associated with peptide coupling of strained azetidine rings, a comparative analysis of suitable coupling reagents, and robust protocols designed to maximize yield while preserving the integrity of the four-membered ring.
The Core Challenge: Ring Integrity vs. Reactivity
The primary obstacle in azetidine peptide chemistry is preventing strain-releasing side reactions. The two most common undesired pathways are:
-
Nucleophilic Ring-Opening: The azetidine ring can be opened by nucleophiles, a reaction often catalyzed by Lewis acids or strong Brønsted acids generated during the coupling process.[2][3][4] This leads to the formation of acyclic byproducts, reducing the yield of the desired peptide.
-
Ring-Expansion: Under certain conditions, particularly with 2,2-disubstituted azetidines, N-acylation can be followed by an intramolecular rearrangement, leading to the formation of more stable six-membered 5,6-dihydro-4H-1,3-oxazines.[1]
Factors that exacerbate these side reactions include:
-
Harsh Coupling Reagents: Reagents that generate highly acidic byproducts or require high temperatures can promote ring degradation.[2]
-
Elevated Temperatures: Increased thermal energy can overcome the activation barrier for ring-opening.[2]
-
Prolonged Reaction Times: Even at lower temperatures, extended exposure to activating agents can lead to gradual decomposition of the strained ring.[2]
-
Lewis Acidity: Lewis acids, including some acyl chlorides or coupling reagent additives, can coordinate to the azetidine nitrogen, increasing ring strain and susceptibility to nucleophilic attack.[2]
The key to success lies in selecting coupling conditions that are sufficiently reactive to form the amide bond efficiently but mild enough to avoid triggering these undesired pathways.
Visualizing the Reaction Pathways
The following diagram illustrates the desired coupling pathway versus the potential side reactions.
Caption: Reaction pathways in azetidine peptide coupling.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical factor for a successful outcome. Uronium/aminium salt-based reagents are generally preferred over carbodiimides or phosphonium salts for this application due to their high reactivity under mild conditions and their ability to suppress racemization.[5][6][7][8]
| Reagent Class | Examples | Suitability for Azetidine Coupling | Rationale & Key Considerations |
| Uronium/Aminium Salts (Azabenzotriazole-based) | HATU, HCTU | Highly Recommended | HATU is often considered the gold standard due to the anchimeric assistance provided by the pyridine nitrogen of its HOAt leaving group, which accelerates coupling and minimizes side reactions.[7][9][10] It is highly efficient, even for sterically hindered couplings, and effectively suppresses racemization.[7][11] HCTU is a more cost-effective alternative with comparable efficiency to HATU in many cases, making it suitable for large-scale synthesis.[5] |
| Uronium/Aminium Salts (Benzotriazole-based) | HBTU, TBTU | Recommended with Caution | These are effective coupling reagents but are generally less reactive than their HOAt-based counterparts (like HATU).[7][12] While widely used in standard peptide synthesis, the slightly harsher conditions or longer reaction times sometimes required may increase the risk of side reactions with sensitive azetidine substrates. |
| Phosphonium Salts | PyBOP, PyAOP | Recommended with Caution | Similar to HBTU/TBTU in reactivity. A key advantage is that they do not cause guanidinylation of the free amine, a potential side reaction with uronium salts.[13] However, the byproducts can sometimes be more difficult to remove. PyAOP is more reactive than PyBOP.[8] |
| Carbodiimides | EDC, DCC | Not Generally Recommended | While common and inexpensive, carbodiimides often require additives like HOBt or HOAt.[6] The reaction can generate acidic conditions and byproducts (N-acylurea) that are difficult to remove and may promote ring-opening.[14] Their use should be limited to robust azetidine systems where other reagents have failed. |
| Mixed Anhydrides | Isobutyl Chloroformate | Viable, Requires Strict Temperature Control | This method can be effective but requires very low temperatures (e.g., -20 to -25 °C) to control the reactivity of the anhydride and prevent side reactions.[15] It is a classic method but has largely been superseded by the more convenient uronium salts. |
Recommended Protocol: HATU-Mediated Coupling of Azetidine-2-Carboxylic Acid
This protocol provides a robust method for coupling an N-protected azetidine-2-carboxylic acid to a free amine component. It prioritizes mild conditions and careful monitoring to preserve the azetidine ring.
Workflow Overview
Caption: Step-by-step workflow for HATU coupling.
Detailed Step-by-Step Methodology
Materials:
-
N-protected Azetidine-2-carboxylic acid (e.g., Boc-Aze-OH) (1.0 equiv)
-
Amine component (hydrochloride or free base) (1.0-1.2 equiv)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)
-
Anhydrous solvent (DMF or DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected azetidine-2-carboxylic acid (1.0 equiv) and the amine component (1.1 equiv) in anhydrous DMF or DCM.
-
Expert Insight: The use of anhydrous solvents is critical to prevent hydrolysis of the activated ester intermediate. DMF is a good choice for solubility, while DCM can be easier to remove during workup.
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Expert Insight: Starting the reaction at a reduced temperature is a crucial precaution to control the initial exotherm and minimize the rate of potential ring-opening side reactions.[2]
-
-
Base Addition: Add DIPEA (2.5-3.0 equiv) to the stirred solution. If the amine component is a hydrochloride salt, ensure enough base is present to both neutralize the salt and facilitate the coupling.
-
Expert Insight: A non-nucleophilic base like DIPEA is essential. A nucleophilic base could compete with the amine component in attacking the activated ester.
-
-
Activation and Coupling: In a separate vial, dissolve HATU (1.1 equiv) in a small amount of anhydrous DMF/DCM. Add this solution dropwise to the reaction mixture at 0 °C.
-
Expert Insight: Pre-activation is generally not recommended for sensitive substrates as it can lead to racemization. Adding the coupling reagent directly to the mixture containing both the acid and amine components allows the activated ester to be trapped in situ.
-
-
Reaction Progress: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress closely by TLC or LC-MS.
-
Trustworthiness: The reaction should be checked every 30-60 minutes. Once the starting azetidine is consumed, the reaction should be quenched immediately to prevent byproduct formation from over-activation or prolonged exposure to basic conditions.[2]
-
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the desired peptide.
Troubleshooting Guide
| Symptom | Potential Root Cause | Proposed Solution |
| Low yield of desired product; presence of polar byproducts | Ring-opening | Decrease reaction temperature (run entirely at 0 °C or lower). Ensure the reaction is not left running for an extended period after completion.[2] Verify the quality and dryness of the coupling reagent and solvents. |
| Presence of a byproduct with a higher molecular weight | Ring-expansion to dihydro-1,3-oxazine | This is substrate-dependent.[1] Try a different class of coupling reagent, such as one based on a mixed anhydride at very low temperatures. Screen different bases; a bulkier base may alter the reaction pathway. |
| Unreacted starting material | Insufficient activation | Ensure HATU is of high quality. Increase equivalents of HATU slightly (e.g., to 1.2 equiv). If coupling to a sterically hindered amine, consider a more reactive reagent like PyAOP or allow for a longer reaction time at low temperature. |
| Epimerization/Racemization | Over-activation or excessive base | Reduce the amount of base used. Avoid any pre-activation steps. Ensure the reaction is run at low temperature, as higher temperatures can increase the rate of epimerization.[11][16] |
References
-
Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Optimizing Peptide Coupling: Key Techniques. Anaspec. [Link]
-
Practical asymmetric preparation of azetidine-2-carboxylic acid. PubMed. [Link]
-
Epimerisation in Peptide Synthesis. National Institutes of Health (NIH). [Link]
-
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ChemRxiv. [Link]
-
Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. ScienceDirect. [Link]
-
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. [Link]
-
Epimerization of Peptide. SlideShare. [Link]
Sources
- 1. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpt.com [jpt.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. bachem.com [bachem.com]
- 9. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. people.uniurb.it [people.uniurb.it]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes & Protocols: Strategic Functionalization of the 4-Hydroxymethyl Group in Azetidine-Piperidine Scaffolds
Abstract
The azetidine and piperidine rings are privileged scaffolds in modern medicinal chemistry, offering a unique blend of three-dimensional complexity, metabolic stability, and tunable physicochemical properties.[1][2][3] The fusion of these two motifs into azetidine-piperidine scaffolds presents novel vectors in chemical space for drug discovery. A key handle for molecular elaboration on such scaffolds is the 4-hydroxymethyl group—a primary alcohol that serves as a versatile launchpad for a wide array of chemical transformations. This guide provides an in-depth exploration of robust and field-proven strategies for the functionalization of this hydroxyl group. We will detail protocols for oxidation, etherification, esterification, and nucleophilic substitution, with a focus on the underlying chemical principles, the rationale behind procedural choices, and methods for validating the synthetic outcomes.
The Strategic Importance of the 4-Hydroxymethyl Group
The 4-hydroxymethyl substituent is more than a simple polar group; it is a strategic anchor for diversification. Its primary alcohol functionality can be transformed into a wide range of other chemical moieties, enabling systematic Structure-Activity Relationship (SAR) studies. By converting the hydroxyl group, researchers can introduce new pharmacophoric elements or modulate key drug-like properties such as:
-
Solubility and Lipophilicity (LogP): Converting the polar -OH to less polar ethers or more lipophilic esters.
-
Metabolic Stability: Masking a potential site of Phase II metabolism (glucuronidation).
-
Target Engagement: Introducing new hydrogen bond donors/acceptors, charged groups, or sterically diverse substituents to probe interactions within a biological target's binding pocket.
This document outlines four primary avenues for the derivatization of this critical functional group.
Oxidation: Accessing Aldehydes and Carboxylic Acids
Oxidation of the 4-hydroxymethyl group provides access to the aldehyde and carboxylic acid, two exceptionally useful functional groups. The aldehyde can participate in reductive amination to introduce diverse amine side chains, while the carboxylic acid is a precursor for amides, esters, and other key functionalities.
Workflow: Oxidation Pathways
Caption: Oxidation strategies for the 4-hydroxymethyl group.
Protocol 1: Swern Oxidation to the Aldehyde
This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to produce a mild oxidant, reliably stopping at the aldehyde stage without over-oxidation.
Causality & Rationale: The Swern oxidation is conducted at very low temperatures (-78 °C) to ensure the stability of the key intermediate, the alkoxysulfonium salt. The use of a sterically hindered, non-nucleophilic base like triethylamine (TEA) is critical for the final elimination step, which selectively abstracts the proton from the carbon bearing the oxygen, yielding the aldehyde without side reactions.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under a nitrogen atmosphere.
-
Reagent Preparation:
-
In the flask, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of DMSO (2.2 eq) in anhydrous DCM and add it to one of the addition funnels.
-
Prepare a solution of the 4-hydroxymethyl azetidine-piperidine starting material (1.0 eq) in anhydrous DCM and add it to the second addition funnel.
-
-
Activation: Add the DMSO solution dropwise to the oxalyl chloride solution over 15 minutes, ensuring the internal temperature does not exceed -65 °C. Stir for an additional 15 minutes.
-
Alcohol Addition: Add the substrate solution dropwise over 20 minutes, maintaining the temperature below -65 °C. Stir for 45 minutes at -78 °C.
-
Quenching: Add triethylamine (5.0 eq) dropwise, which may cause the reaction to become viscous. Allow the mixture to stir for 20 minutes at -78 °C, then warm to room temperature.
-
Workup: Add water to quench the reaction. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde via flash column chromatography on silica gel.
Validation: Successful conversion is confirmed by the disappearance of the alcohol proton signal in ¹H NMR and the appearance of a characteristic aldehyde proton signal between δ 9-10 ppm.
Ether and Ester Formation: Modulating Physicochemical Properties
Converting the hydroxyl group to an ether or an ester is a cornerstone of lead optimization, primarily used to fine-tune lipophilicity and block metabolic pathways.
Protocol 2: Williamson Ether Synthesis
This classic method involves deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.
Causality & Rationale: Sodium hydride (NaH) is an effective, irreversible base for generating the alkoxide. The reaction proceeds via an Sₙ2 mechanism, making it most suitable for primary or secondary alkyl halides to avoid the competing E2 elimination pathway that dominates with tertiary halides. Anhydrous polar aprotic solvents like THF or DMF are used to solvate the cation without interfering with the nucleophilic alkoxide.
Step-by-Step Protocol:
-
Apparatus Setup: To a flame-dried flask under nitrogen, add the 4-hydroxymethyl azetidine-piperidine starting material (1.0 eq).
-
Solvent Addition: Add anhydrous THF (0.1 M) and stir to dissolve. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Caution: NaH reacts violently with water. Gas evolution (H₂) will be observed.
-
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Alkyl Halide Addition: Add the desired alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature overnight or heat gently (e.g., 50 °C) if the alkyl halide is less reactive. Monitor by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
Protocol 3: Steglich Esterification
This protocol uses a carbodiimide (DCC or EDC) to activate a carboxylic acid, allowing it to react with the alcohol under mild conditions.
Causality & Rationale: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) serves as a potent acyl-transfer catalyst, significantly accelerating the reaction. The primary challenge is the removal of the dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be removed by filtration.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve the 4-hydroxymethyl starting material (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.3 eq) in DCM dropwise. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with additional DCM.
-
Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
-
Purification: Purify the crude ester by flash column chromatography.
| Method Comparison | Williamson Ether Synthesis | Steglich Esterification |
| Bond Formed | C-O-C (Ether) | C-O-C=O (Ester) |
| Key Reagents | NaH, Alkyl Halide | Carboxylic Acid, DCC, DMAP |
| Byproduct | H₂, NaX | Dicyclohexylurea (DCU) |
| Typical Yields | 60-95% | 70-98% |
| Key Advantage | Stable ether linkage | Wide range of available acids |
Nucleophilic Substitution via Hydroxyl Activation
The hydroxyl group is inherently a poor leaving group. To perform nucleophilic substitution, it must first be converted into a more labile species, such as a sulfonate ester (mesylate or tosylate).
Workflow: Hydroxyl Activation and Substitution
Sources
Using [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol as a PROTAC linker
Abstract
This application note details the strategic implementation of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol (hereafter referred to as Linker-APM ) in the design of Proteolysis Targeting Chimeras (PROTACs). Unlike traditional flexible polyethylene glycol (PEG) or alkyl linkers, Linker-APM introduces a semi-rigid, heterocycle-rich scaffold. This structural constraint is critical for reducing the entropic penalty of ternary complex formation, improving physicochemical properties (solubility, permeability), and defining precise exit vectors between the E3 ligase and the Protein of Interest (POI).
Rationale & Design Strategy
The Shift to Rigid Linkers
First-generation PROTACs relied heavily on flexible PEG chains. While synthetically accessible, these linkers suffer from high conformational entropy, often leading to "unproductive" ternary complexes where the E3 ligase and POI do not align for efficient ubiquitin transfer.
Linker-APM addresses this by incorporating two key structural motifs:
-
Azetidine Ring: A strained 4-membered ring that lowers lipophilicity (LogP) and improves metabolic stability compared to alkyl chains.[1]
-
Piperidine Ring: A 6-membered ring that acts as a defined spacer.
-
Amide Bond (Carbonyl): Connects the rings, adding a dipole that improves aqueous solubility and restricts rotation (planar amide bond).
Physicochemical Profile
| Property | PEG Linker (PEG4) | Alkyl Linker (C8) | Linker-APM (Rigid) | Impact on PROTAC |
| Conformational Entropy | High (Floppy) | High (Floppy) | Low (Rigid) | Higher affinity ternary complex; "Molecular Glue"-like cooperativity. |
| Topological Polar Surface Area (tPSA) | High | Low | Moderate | Balanced permeability and solubility. |
| Metabolic Stability | Low (Oxidative cleavage) | Moderate | High | Azetidine/Piperidine rings are resistant to rapid metabolism. |
| Exit Vector Geometry | Undefined | Undefined | Defined (Linear/Kinked) | Enables precise projection into solvent channels. |
Chemical Synthesis & Bioconjugation Protocols
Linker-APM is a heterobifunctional linker with two distinct conjugation handles:
-
Azetidine Nitrogen (Secondary Amine): Highly nucleophilic; ideal for SNAr reactions or amide coupling.
-
Primary Alcohol (-CH₂OH): Versatile for Mitsunobu coupling, alkylation (after activation), or oxidation.
Diagram 1: Synthesis Workflow
Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the alcohol and the protected amine.
Protocol A: Attaching the POI Ligand (Warhead) via Mitsunobu Reaction
Context: This protocol assumes the POI ligand contains a phenol or acidic NH group. The Linker-APM alcohol is used directly.
Reagents:
-
Linker-APM (N-Boc protected)
-
POI Ligand (Phenol/Imide)
-
Triphenylphosphine (PPh₃)
-
DIAD (Diisopropyl azodicarboxylate)
-
Solvent: Anhydrous THF or DCM
Procedure:
-
Preparation: Dissolve the POI Ligand (1.0 eq) and N-Boc-Linker-APM (1.2 eq) in anhydrous THF (0.1 M concentration) under inert atmosphere (N₂ or Ar).
-
Activation: Add PPh₃ (1.5 eq) to the solution. Stir for 5 minutes at room temperature.
-
Coupling: Cool the reaction to 0°C. Dropwise add DIAD (1.5 eq) over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the phenol/imide.
-
Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).
-
Checkpoint: Verify the mass of the Warhead-O-CH2-Piperidine-Azetidine-Boc intermediate.
-
Protocol B: Attaching the E3 Ligase Ligand (Cereblon Example)
Context: After attaching the warhead and deprotecting the Boc group, the free azetidine amine is coupled to a Cereblon ligand (e.g., 4-Fluorothalidomide).
Reagents:
-
Intermediate B (Warhead-Linker-NH, TFA salt)
-
4-Fluorothalidomide (or 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF or DMSO
Procedure:
-
Deprotection (Pre-step): Treat the Boc-intermediate with 20% TFA in DCM for 1 hour. Concentrate to dryness to yield the TFA salt.
-
Dissolution: Dissolve Intermediate B (TFA salt) (1.0 eq) and 4-Fluorothalidomide (1.1 eq) in anhydrous DMF (0.1 M).
-
Basification: Add DIPEA (3–5 eq) to neutralize the salt and drive the SNAr reaction. The solution should turn yellow/greenish depending on the fluorothalidomide purity.
-
Heating: Heat the reaction to 90°C for 12–24 hours. The azetidine nitrogen is sterically hindered compared to a primary amine, so heat is often required for efficient SNAr.
-
Monitoring: Check LC-MS. The fluorine atom (M-19) is replaced by the amine mass.
-
Purification: Dilute with DMSO and purify directly via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).
Biological Evaluation: Ternary Complex Stability
The rigidity of Linker-APM is designed to enhance the stability of the POI:PROTAC:E3 complex.[2] This must be validated using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
Diagram 2: TR-FRET Assay Logic
Caption: TR-FRET setup. Donor fluorophore on POI and Acceptor on E3 emit signal only when bridged by the PROTAC.
Protocol C: Ternary Complex TR-FRET Assay
Materials:
-
Recombinant POI (tagged, e.g., GST-POI).
-
Recombinant E3 Ligase (tagged, e.g., His-Cereblon complex).
-
Fluorophores: Anti-GST Europium Cryptate (Donor), Anti-His d2 or XL665 (Acceptor).
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT.
Procedure:
-
Titration: Prepare a serial dilution of the Linker-APM PROTAC (e.g., 10 µM down to 0.1 nM) in Assay Buffer.
-
Mixture: In a 384-well low-volume plate, add:
-
5 µL PROTAC solution.
-
5 µL Protein Mix (Final conc: 50 nM POI, 50 nM E3 Ligase).
-
-
Incubation: Incubate for 30 minutes at Room Temperature to allow equilibrium.
-
Detection: Add 10 µL of Detection Mix (Anti-GST-Eu + Anti-His-d2).
-
Read: Incubate for 1 hour and read on a TR-FRET compatible plate reader (e.g., PHERAstar).
-
Excitation: 337 nm.
-
Emission: 620 nm (Donor) and 665 nm (Acceptor).
-
-
Analysis: Plot the FRET Ratio (665/620) vs. log[PROTAC].
-
Success Metric: A "Bell-shaped" (Hook effect) curve indicates successful ternary complex formation. Compare the Hook amplitude (height of the curve) against a flexible PEG-linker control. A higher amplitude suggests higher cooperativity/stability.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 (Mitsunobu) | Steric hindrance at the piperidine methanol. | Switch to activation/alkylation : Convert alcohol to Mesylate (MsCl, Et3N), then react with POI-nucleophile (Cs2CO3, DMF, 60°C). |
| Incomplete SNAr (Step 3) | Low nucleophilicity of Azetidine. | Increase temperature to 110°C or switch solvent to NMP. Ensure the Thalidomide analog has a good leaving group (Fluoro is better than Nitro for this). |
| Poor Solubility | PROTAC is too lipophilic. | The Linker-APM is moderately polar. If solubility remains low, check the Warhead. Consider adding a solubilizing group to the Warhead, or ensure the Azetidine nitrogen is protonated (formulate as HCl or Mesylate salt). |
| No Degradation despite Binding | "Unproductive" geometry. | The rigid linker may be locking the proteins in a non-ubiquitinatable orientation. Synthesize analogs with slightly different linker lengths (e.g., Azetidine-Piperazine) to sample different vectors. |
References
-
Baud, M. G., et al. (2017). "Head-to-tail cyclization of PROTACs leads to macrocyclic degraders with improved physicochemical properties." Journal of Medicinal Chemistry.
-
Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: A new class of rigid linkers for VHL-based PROTACs." Angewandte Chemie International Edition.
-
Mapelli, C., et al. (2020). "Rigid Linkers in PROTAC Design: Impact on Permeability and Selectivity." ACS Medicinal Chemistry Letters.
-
Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology.
-
Wurz, R. P., et al. (2018). "A 'Click Chemistry' Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry.
(Note: While specific papers on the exact "Linker-APM" molecule are proprietary catalog items, the references above provide the authoritative grounding for the rigid linker, azetidine, and piperidine methodologies described.)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Couplings for Sterically Hindered Azetidines
Welcome to the technical support center for challenging amide bond formations. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the acylation of sterically hindered azetidine amines using HATU and EDC-based coupling methodologies. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize these demanding reactions.
The unique combination of steric bulk and inherent ring strain in substituted azetidines makes them particularly challenging substrates for amide coupling.[1][2] Standard protocols often fail, leading to low yields, starting material recovery, or undesired side products. This guide provides a structured approach to overcoming these obstacles.
Troubleshooting Guide
This section addresses the most common failure modes in a direct question-and-answer format.
Q1: Why is my HATU/EDC coupling with a sterically hindered azetidine amine failing or giving very low yields?
This is the most frequent issue and typically stems from a combination of factors related to the reduced nucleophilicity of the hindered amine and suboptimal reaction conditions.
Root Cause Analysis:
-
Steric Hindrance: The primary culprit is the steric bulk around the azetidine nitrogen, which dramatically slows the rate of nucleophilic attack on the activated carboxylic acid.[3] Traditional coupling reagents like EDC may not generate an active ester reactive enough to overcome this barrier efficiently.[4]
-
Insufficient Activation: The equilibrium between the carboxylic acid and the active ester may not be favorable, or the active ester itself may not be sufficiently reactive. For EDC couplings, the O-acylisourea intermediate is prone to rearrangement into a stable N-acylurea, consuming the activated acid.[5]
-
Suboptimal Reagents or Conditions: The choice of base, solvent, and temperature plays a critical role. Water in the reaction can hydrolyze the coupling agents and activated intermediates.[5] The wrong base can be too bulky or not basic enough, and the solvent may not adequately solubilize all components.
Recommended Solutions:
-
Switch to a More Potent Coupling Reagent: For sterically demanding couplings, HATU is generally superior to EDC/HOBt.[5] HATU forms a highly reactive OAt-active ester, which is more effective at acylating poorly nucleophilic amines.[5][6] The neighboring pyridine nitrogen in the HOAt moiety is thought to further accelerate the coupling step.[5]
-
Optimize Reagent Stoichiometry: For difficult couplings, it's often necessary to deviate from standard 1:1 ratios. Increase the equivalents of the coupling reagent and the carboxylic acid relative to the amine. A summary of recommended starting points is provided in Table 1 .
-
Implement a Pre-Activation Step: Do not add all reagents at once. Activating the carboxylic acid before introducing the azetidine amine can significantly improve yields. This involves stirring the carboxylic acid, coupling reagent (HATU), and a non-nucleophilic base for a period before adding the amine, ensuring a high concentration of the active ester is present.[6]
-
Re-evaluate Your Solvent and Base: Use anhydrous, polar aprotic solvents like DMF or NMP to ensure all reagents are fully dissolved. For the base, a non-nucleophilic, sterically hindered amine like N,N-diisopropylethylamine (DIPEA) is standard.[6] Avoid triethylamine (TEA), as it is more nucleophilic and can compete with your substrate. A guide to solvent and base selection is provided in Table 2 .
-
Controlled Temperature Increase: While low temperatures are generally recommended to avoid side reactions, a sluggish coupling may benefit from a modest increase in temperature (e.g., to 40 °C).[5] However, this must be done cautiously, as higher temperatures can also promote azetidine ring-opening.[7] Monitor the reaction closely by LC-MS.
Q2: My reaction is producing byproducts consistent with azetidine ring-opening. How can I prevent this?
The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to cleavage under certain conditions.[7]
Root Cause Analysis:
-
Acidic Conditions: The use of EDC hydrochloride (EDC·HCl) introduces acid into the reaction. Protic or Lewis acids can protonate or coordinate to the azetidine nitrogen, activating the ring for nucleophilic attack and cleavage.[7]
-
High Temperatures: Elevated temperatures provide the activation energy needed to overcome the barrier to ring-opening, especially for prolonged reaction times.[7]
-
Inappropriate Coupling Reagents: Acyl chlorides, which are sometimes used for acylation, can themselves act as Lewis acids and promote ring-opening.[7]
Recommended Solutions:
-
Maintain Basic or Neutral Conditions: Use HATU with a non-nucleophilic base like DIPEA. This avoids the introduction of acid associated with carbodiimide hydrochlorides. If using EDC·HCl is unavoidable, ensure at least 2-3 equivalents of DIPEA are used to neutralize the HCl and maintain a basic environment.
-
Strict Temperature Control: Begin the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid actively heating the reaction unless it is absolutely necessary and all other optimization strategies have failed.[7]
-
Minimize Reaction Time: Monitor the reaction progress closely using TLC or LC-MS (see Protocol 3 ). As soon as the starting material is consumed, proceed with the workup to prevent the slow formation of ring-opened byproducts.[7]
Frequently Asked Questions (FAQs)
Q: For a new, sterically hindered azetidine, should I start with HATU or EDC?
A: Start with HATU . It is known for its high reactivity, fast reaction times, and effectiveness in challenging couplings involving hindered substrates.[5] While EDC is less expensive, the risk of failure is higher, and troubleshooting may consume more time and resources than starting with the more powerful reagent.
Q: What is the mechanism of HATU coupling and why is pre-activation important?
A: The mechanism involves two key steps:
-
Activation: A base (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea.[5]
-
Coupling: The azetidine amine attacks the carbonyl carbon of the active ester to form the desired amide bond, regenerating HOAt.[5]
Pre-activation is crucial because it allows for the formation of the active ester before the amine is introduced. This ensures the amine reacts with the highly reactive ester rather than competing with the carboxylic acid for the coupling reagent.
// Invisible edge to enforce order ActiveEster -> ActiveEster2 [style=invis]; } .enddot Caption: HATU-mediated amide coupling mechanism.
Q: How can I effectively monitor the progress of my coupling reaction?
A: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) . It allows you to simultaneously track the consumption of your starting materials (carboxylic acid and azetidine amine) and the formation of your desired product. This provides an unambiguous assessment of reaction completion and can help identify the mass of any byproducts being formed. Thin-Layer Chromatography (TLC) is a faster, qualitative alternative but may be difficult to interpret if the starting materials and product have similar Rf values.
Data & Reagent Selection
Success in these couplings is highly dependent on the precise stoichiometry and choice of reagents.
Table 1: Recommended Reagent Stoichiometry for Hindered Azetidine Couplings
| Reagent | Equivalents (relative to limiting reagent) | Rationale |
| Limiting Reagent | 1.0 | Typically the more complex or expensive component (often the azetidine). |
| Carboxylic Acid | 1.1 - 1.5 | A slight excess helps drive the reaction to completion. |
| HATU | 1.1 - 1.5 | Ensures efficient activation of the carboxylic acid.[6] |
| EDC·HCl | 1.2 - 2.0 | Higher equivalents may be needed for sluggish reactions, but increases risk of side reactions.[8] |
| HOBt | 1.2 - 2.0 | Used with EDC to form the HOBt-ester, suppressing racemization and N-acylurea formation.[5][9] |
| DIPEA | 2.5 - 4.0 | Acts as a non-nucleophilic base to deprotonate the acid and neutralize any HCl from EDC·HCl.[6] |
Table 2: Solvent and Base Selection Guide
| Solvent | Properties | Recommendation for Hindered Couplings |
| DMF | High polarity, good solvating power for most reagents. | Excellent. The standard and recommended solvent. Must be anhydrous. |
| NMP | Higher boiling point and polarity than DMF. | Good alternative. Useful if solubility is an issue in DMF. |
| DCM | Lower polarity, volatile. | Acceptable. Can be used, but less effective if reagents have poor solubility. |
| THF | Lower polarity, ethereal. | Use with caution. Generally less effective for these polar reactions. |
| Base | Properties | Recommendation for Hindered Couplings |
| DIPEA | Non-nucleophilic, sterically hindered. | Excellent. The base of choice to avoid side reactions.[6] |
| 2,4,6-Collidine | Similar to DIPEA, slightly more basic. | Good alternative. Can be used if DIPEA is not effective. |
| TEA | Nucleophilic, less hindered. | Not recommended. Can be acylated itself, competing with the azetidine. |
Experimental Protocols
Protocol 1: General Procedure for HATU Coupling with a Sterically Hindered Azetidine Amine
This protocol prioritizes the formation of the active ester before introducing the sensitive amine.
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.2 eq.).
-
Dissolution: Add anhydrous DMF (to achieve a concentration of 0.1-0.2 M). Stir until fully dissolved.
-
Activation: Add HATU (1.2 eq.) to the solution, followed by the dropwise addition of DIPEA (3.0 eq.).
-
Pre-Activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color.[6]
-
Amine Addition: In a separate vial, dissolve the sterically hindered azetidine amine (1.0 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress every 1-2 hours by LC-MS (see Protocol 3 ). Reactions can take from 4 to 24 hours depending on the degree of steric hindrance.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted HATU, HOAt, and the tetramethylurea byproduct.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt Coupling with a Sterically Hindered Azetidine (with Precautions)
This method is less potent but may be required for cost or availability reasons. Strict control is necessary to minimize side reactions.
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.5 eq.) and HOBt (1.5 eq.).
-
Dissolution: Add anhydrous DCM or DMF and stir to dissolve.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the reactivity of the O-acylisourea intermediate and minimize N-acylurea formation.[10]
-
Activation: Add EDC·HCl (1.5 eq.) portion-wise to the cold solution. Stir for 15 minutes at 0 °C.
-
Amine Addition: Add a solution of the hindered azetidine amine (1.0 eq.) in a small amount of solvent, followed by the dropwise addition of DIPEA (3.5-4.0 eq.). The large excess of base is to ensure neutralization of the EDC hydrochloride and maintain a basic pH to protect the azetidine ring.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-48 hours. Monitor progress by LC-MS.
-
Workup:
-
Dilute the reaction with DCM or ethyl acetate.
-
Wash the organic layer with 1M HCl (to remove excess amine/DIPEA), saturated NaHCO₃ (to remove HOBt and unreacted acid), and finally brine. The urea byproduct from EDC is water-soluble and should be removed during these washes.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Reaction Monitoring by LC-MS
-
Sampling: At each time point (e.g., T=0, 1h, 4h, 24h), withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube or syringe.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing ~1 mL of a 50:50 mixture of acetonitrile and water. This stops the reaction and dilutes the sample for analysis.
-
Analysis: Inject the diluted sample onto the LC-MS system.
-
Interpretation: Monitor the extracted ion chromatograms for the m/z values corresponding to your carboxylic acid starting material, your azetidine amine starting material, and your expected amide product. A successful reaction will show a decrease in the starting material peaks and a concurrent increase in the product peak.
References
- Gupta, R. R., Kumar, M., & Gupta, V. (n.d.). Heterocyclic Chemistry, Vol. 2: Four-Membered Heterocycles.
-
Fustero, S., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 123. [Link]
-
Tarasava, D., et al. (2020). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. The Journal of Organic Chemistry, 85(15), 9576–9590. [Link]
-
Szostak, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2578-2603. [Link]
-
Szostak, M., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2578-2603. [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Sureshbabu, V. V., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(41), 151187. [Link]
-
Sun, J., et al. (2020). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 142(28), 12492-12499. [Link]
-
Sun, J., et al. (2020). Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. [Link]
-
Cossy, J., et al. (2021). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality, 33(1), 5-21. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
Szostak, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
-
Kiss, L., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1084. [Link]
-
D'hooghe, M., et al. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 26(16), 4983. [Link]
-
Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]
-
Pápai, L., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11333-11342. [Link]
-
Jacobsen, E. N., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 142(9), 4153-4158. [Link]
-
Gevorgyan, V., et al. (2013). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters, 15(22), 5774-5777. [Link]
-
Procter, D. J., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 12(37), 7329-7334. [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 185-190. [Link]
-
Uesugi, M., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1044439. [Link]
-
Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]
-
Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-acylazetidines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. bachem.com [bachem.com]
Mechanistic Causality: Why Does Azetidine-3-Carbonyl Epimerize?
Welcome to the Technical Support Center for Azetidine-3-Carbonyl Synthesis. This guide is designed for researchers and drug development professionals dealing with the notorious challenge of C3-epimerization during the synthesis of azetidine-containing bioisosteres.
Below, you will find a mechanistic breakdown of the problem, a troubleshooting FAQ, quantitative condition matrices, and validated step-by-step protocols to ensure stereochemical integrity in your workflows.
To effectively troubleshoot epimerization, we must first understand the structural causality behind it. The 4-membered azetidine ring possesses significant ring strain. This strain increases the s-character of the C3–H bond, making the α-proton exceptionally acidic compared to standard acyclic amino acids [1][2]. When the azetidine nitrogen is protected by an electron-withdrawing group (e.g., Boc, Cbz, Fmoc), this inductive effect further lowers the pKa of the C3 proton.
During activation (e.g., amide coupling or esterification), epimerization occurs via two primary pathways [3][3]:
-
Direct Enolization: A base directly abstracts the acidic α-proton, forming a planar enolate intermediate. Subsequent reprotonation occurs non-stereoselectively, yielding a D/L diastereomeric mixture [4][4].
-
Oxazolone Formation: The activated carboxylic acid cyclizes with the N-protecting carbonyl to form a 5(4H)-oxazolone intermediate, which rapidly loses stereochemical integrity before reacting with the nucleophile [3][3].
Fig 1. Mechanistic pathways of azetidine-3-carbonyl epimerization via enolization and oxazolone.
Troubleshooting FAQs
Q1: I am using standard EDC/HOBt and DIPEA, but I am seeing >30% epimerization. What is going wrong? A: Your base is too strong, and your coupling reagent is too slow. DIPEA (N,N-Diisopropylethylamine) is a strong base that rapidly deprotonates the highly acidic C3 position of the azetidine ring. Furthermore, carbodiimides like EDC can lead to slower coupling rates compared to modern onium salts, giving the enolate more time to form. Solution: Switch to a weaker, sterically hindered base like 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) [3][3].
Q2: Which coupling reagents are statistically proven to minimize epimerization in strained rings? A: The golden rule of minimizing epimerization is that the rate of amide bond formation must outcompete the rate of α-proton abstraction.
-
T3P: Propylphosphonic anhydride (T3P) is exceptional for minimizing racemization because it forms a less reactive, less acidic intermediate and is typically used with weak bases [5][5].
-
DEPBT: 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is highly regarded for causing virtually zero epimerization, making it ideal for highly sensitive substrates [6][6].
-
HATU / COMU: These uronium/onium salts react incredibly fast. However, they must be used with strict stoichiometry (no excess) and a weak base (TMP) to prevent side reactions [3][3].
Q3: Does the choice of solvent impact the enolization rate? A: Yes. Polar aprotic solvents like pure DMF can stabilize the planar enolate intermediate, accelerating epimerization [3][3]. If your reagents are soluble, use a less polar solvent system, such as a mixture of DMF and DCM, or pure DCM/EtOAc, to destabilize the enolate and preserve stereochemistry.
Fig 2. Decision matrix for selecting coupling reagents to minimize azetidine epimerization.
Quantitative Data: Reagent & Condition Matrix
Table 1: Impact of Coupling Conditions on Azetidine-3-Carbonyl Epimerization (Aggregated Field Data)
| Coupling Reagent | Base (Equivalents) | Solvent | Pre-activation Time | Relative Epimerization Risk | Recommended Use Case |
| EDC / HOBt | DIPEA (3.0 eq) | DMF | 10 mins | High (>20%) | Avoid for stereopure azetidines. |
| HATU | DIPEA (2.0 eq) | DMF | 5 mins | Moderate (5-10%) | Fast couplings, but base is too strong. |
| HATU | TMP (2.0 eq) | DMF/DCM | < 2 mins | Low (<2%) | Standard primary amine couplings. |
| T3P (50% in EtOAc) | NMM (2.5 eq) | EtOAc/DCM | 0 mins (In situ) | Very Low (<1%) | Scalable, air-stable couplings [5][5]. |
| DEPBT | TMP (2.0 eq) | THF/DCM | 0 mins (In situ) | Minimal (Trace) | Highly sensitive or sterically hindered amines [6][6]. |
Validated Experimental Protocols
Protocol A: T3P-Mediated Amide Coupling (Optimized for Scalability and Stereoretention)
T3P is favored for its ability to provide high yields while actively suppressing the formation of oxazolone and enolate intermediates [5][5]. This protocol is a self-validating system that avoids pre-activation entirely.
-
Preparation: Dissolve the enantiopure N-protected azetidine-3-carboxylic acid (1.0 eq) and the amine nucleophile (1.1 eq) in anhydrous DCM or EtOAc (0.1 M concentration).
-
Cooling: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lower temperatures significantly reduce the kinetic rate of enolization.
-
Base Addition: Add N-methylmorpholine (NMM) (2.5 eq) dropwise. Avoid DIPEA.
-
In-Situ Activation: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise over 5 minutes [5][5]. Causality: Do not pre-activate the acid and base before adding the amine; in-situ activation prevents the acid from sitting in an activated, enolizable state.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature until complete by LC-MS (typically 2-4 hours).
-
Workup: Wash with saturated aqueous NaHCO3, 1M HCl, and brine. The water-soluble T3P byproducts are easily removed, yielding high-purity product.
Protocol B: DEPBT / TMP Coupling (Optimized for Extreme Sensitivity)
When coupling highly hindered amines where the reaction time is unavoidably long, DEPBT is the reagent of choice to prevent epimerization over extended periods [6][6].
-
Preparation: Dissolve the azetidine-3-carboxylic acid (1.0 eq) and amine (1.2 eq) in a 1:1 mixture of anhydrous DMF and DCM.
-
Base Addition: Add 2,4,6-collidine (TMP) (2.0 eq). Causality: The steric bulk of TMP prevents it from accessing the C3 proton of the azetidine ring, acting purely as an acid scavenger [3][3].
-
Activation: Add DEPBT (1.1 eq) in one portion at 0 °C.
-
Reaction: Stir at room temperature for 12-24 hours. Despite the long reaction time, DEPBT's unique intermediate structure prevents oxazolone formation and minimizes direct enolization [6][6].
References
-
BenchChem - Minimizing epimerization during Fmoc-N-PEG23-acid coupling. Source: benchchem.com.3
-
NIH PMC - Epimerisation in Peptide Synthesis. Source: nih.gov. 4
-
JPT - Optimizing Peptide Coupling: Key Techniques. Source: jpt.com. 5
-
Aapptec - Coupling Reagents. Source: peptide.com. 6
-
ACS Publications - Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Source: acs.org. 2
Sources
Troubleshooting flash chromatography separation of azetidine amides
Core Analysis: The Azetidine Amide Challenge
Azetidine amides present a unique "trifecta" of purification challenges that distinguish them from standard organic intermediates:
-
Ring Strain & Stability: The azetidine ring possesses ~25.4 kcal/mol of strain energy.[1] While the amide bond stabilizes the nitrogen lone pair, the ring remains susceptible to acid-catalyzed ring-opening or hydrolysis on active silica gel surfaces.
-
Polarity & Tailing: Despite lacking the basicity of free amines, the amide functionality acts as a strong Hydrogen Bond Acceptor (HBA). This leads to aggressive adsorption on acidic silanols, resulting in peak tailing and potential co-elution with polar coupling byproducts (e.g., urea derivatives).
-
Detection Limits: Many aliphatic azetidine amides lack significant UV chromophores, rendering standard UV-Vis triggering (254 nm) ineffective.
Troubleshooting Guide (Q&A Format)
Category A: Peak Shape & Separation Efficiency
Q1: My azetidine amide elutes as a broad, tailing peak, contaminating later fractions. How do I sharpen the band?
-
Diagnosis: This is classic "silanol overloading." Even though amides are not basic, they form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the stationary phase.
-
Solution: You must disrupt the H-bonding network.
-
Mobile Phase Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide to your mobile phase (usually the methanol component). This blocks the active silanol sites.[2]
-
Switch Solvent Systems: If using DCM/MeOH, switch to DCM/Acetone or Toluene/Acetone . Acetone is a strong H-bond acceptor and can compete effectively with your amide for silanol sites, sharpening the peak without the need for basic modifiers.
-
Q2: I see two spots on TLC, but they co-elute on the flash column. Why?
-
Diagnosis: This is often a "selectivity" issue rather than an "efficiency" issue. Standard linear gradients (e.g., 0–10% MeOH/DCM) often compress polar compounds at the baseline before eluting them all at once.
-
Solution: Use an Isocratic Hold .
-
Determine the solvent composition where your product has an Rf of 0.25 on TLC.[3]
-
Run the column at half that polarity (e.g., if Rf=0.25 at 5% MeOH, run isocratic at 2.5% MeOH) for 3–5 column volumes (CV) before increasing the gradient. This utilizes the full column length for separation.
-
Category B: Stability & Yield Loss
Q3: My crude NMR shows pure product, but after the column, I recover <50% mass. Where did it go?
-
Diagnosis: On-column degradation. The acidity of standard silica (pH ~5.0) can catalyze the ring-opening of strained azetidines or hydrolysis of the amide bond during slow elution.
-
Solution:
-
Neutralize the Silica: Pre-treat your column.[2] Flush with Hexanes + 1% Et3N (3 CVs) before equilibration. This creates a "buffered" neutral surface.
-
Fast Elution: Do not let azetidines sit on the column. Use a higher flow rate (if pressure permits) and a steeper gradient once the impurities are cleared.
-
Alternative Phase: Switch to Neutral Alumina or Amine-functionalized Silica (NH2-Silica) . These phases lack the acidic protons that trigger degradation.
-
Category C: Detection (The "Invisible" Peak)
Q4: I am collecting fractions blindly because my compound has no UV absorbance. How do I trigger collection?
-
Diagnosis: Aliphatic azetidine amides absorb weakly at 200–210 nm, which is often obscured by solvent cutoffs (EtOAc absorbs up to 256 nm; Acetone up to 330 nm).
-
Solution:
-
ELSD (Evaporative Light Scattering Detector): This is the gold standard. It detects any non-volatile analyte regardless of chromophore.
-
Solvent Selection for Low UV: If you must use UV, switch to Acetonitrile/Water (Reverse Phase) or Hexane/Isopropanol . Avoid EtOAc and Acetone. Monitor at 210 nm .
-
Refractive Index (RI): Useful for isocratic runs but unstable with gradients.
-
Visualized Workflows
Figure 1: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing and resolving common flash chromatography issues with azetidine amides.
Figure 2: Method Development Workflow
Caption: Step-by-step workflow for establishing a robust purification method for polar, strained heterocycles.
Data & Protocols
Table 1: Solvent System Selection Guide
| Solvent System | Polarity | Suitability for Azetidine Amides | Notes |
| Hexane / EtOAc | Low-Med | Poor | Often insufficient to elute polar amides; causes streaking. |
| DCM / MeOH | High | Excellent | Standard. Use 0–10% MeOH. Warning: DCM absorbs UV <230nm. |
| DCM / Acetone | High | Good | Better peak shape than MeOH for some amides. Warning: Acetone absorbs UV <330nm. |
| EtOAc / EtOH | High | Good | "Greener" alternative. 3:1 ratio often mimics DCM/MeOH behavior. |
| Acetonitrile / H2O | High | Best (C18) | Required for Reverse Phase. Excellent for non-UV active compounds (low background). |
Protocol: Neutralizing Silica Gel (The "Buffered" Column)
Context: Essential for acid-sensitive azetidine rings.
-
Preparation: Prepare a mobile phase of Hexanes containing 1% (v/v) Triethylamine (Et3N).
-
Equilibration: Flush the packed silica cartridge with 3 Column Volumes (CV) of this mixture.
-
Observation: The heat of adsorption may be noticeable; this is normal.
-
-
Wash: Flush with 2 CVs of pure starting solvent (e.g., pure DCM or Hexane) to remove excess free amine.
-
Loading: Load your sample (preferably dry-loaded on Celite or amine-functionalized silica).
-
Elution: Run your gradient. The silica surface is now "passivated," preventing ring-opening reactions.
Protocol: Visualization Stains (For Non-UV Active Amides)
Since azetidine amides often lack conjugation:
-
Iodine Chamber: Universal. Amides turn yellow/brown. Reversible (good for recovering product from TLC plate).
-
Phosphomolybdic Acid (PMA): Dip and heat. Amides appear as dark blue/green spots on a light green background. Highly sensitive for amides.
-
Potassium Permanganate (KMnO4): Only works if there are oxidizable groups (alkenes, etc.). Generally less effective for saturated azetidine amides.
-
Ninhydrin: Ineffective for amides (only detects free amines). Do not use.
References
-
Teledyne ISCO. (2012). Flash Chromatography Guide: Purification of Amines and Amides. Retrieved from [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic techniques for preparative separations with moderate resolution.[4] The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Biotage. (2020). The Flash Purification Blog: Strategies for Purifying Acid-Sensitive Compounds. Retrieved from [Link]
-
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. [Link]
-
Sorbent Technologies. (2025). Flash Chromatography Basics and Solvent Selection.[4][5][6][7][8] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. sorbtech.com [sorbtech.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: LC-MS Fragmentation of Azetidine-Piperidine Conjugates
Comparative Analysis vs. Traditional Piperazine Scaffolds
Executive Summary
The Azetidine-Piperidine conjugate (often utilized as a spiro[azetidine-3,4'-piperidine] system) has emerged as a critical pharmacophore in modern drug discovery, offering distinct metabolic and physicochemical advantages over traditional piperazine or morpholine isosteres. However, the high ring strain of the azetidine moiety (~26 kcal/mol) introduces unique challenges in structural elucidation and metabolite identification.
This guide provides a technical comparison of the fragmentation behaviors of Azetidine-Piperidine conjugates versus standard Piperazine scaffolds. It details the specific mass spectral signatures driven by ring-strain release mechanisms and outlines a self-validating LC-MS/MS protocol for their robust analysis.
The Structural Challenge: Strain-Driven Fragmentation
Unlike the thermodynamically stable piperazine ring (6-membered), the azetidine ring (4-membered) in these conjugates is highly strained. In Electrospray Ionization (ESI), this strain dictates the fragmentation pathway.
The "Product" vs. The "Alternative"
-
The Product (Azetidine-Piperidine): Characterized by facile ring-opening reactions and unique neutral losses (e.g., ethylene).
-
The Alternative (Piperazine): Characterized by ring contraction and internal cleavage, typically yielding stable cyclic fragments.
Comparative Performance Matrix
The following table contrasts the MS/MS characteristics of the Azetidine-Piperidine scaffold against the industry-standard Piperazine scaffold.
| Feature | Azetidine-Piperidine Conjugate | Piperazine Scaffold (Alternative) |
| Ring Strain Energy | High (~26 kcal/mol for azetidine) | Low (~0-1 kcal/mol) |
| Primary Fragmentation | Ring Opening (Strain Release) | Ring Contraction/Cleavage |
| Diagnostic Neutral Loss | -28 Da (Ethylene, | -43 Da ( |
| Low Mass Marker Ions | ||
| Collision Energy (CE) | Low CE required for initial ring opening | Higher CE required for ring fragmentation |
| Metabolic Stability | Susceptible to oxidative ring opening | Susceptible to N-oxidation/hydroxylation |
Mechanistic Pathways: The "Zipper" Effect
The fragmentation of azetidine-piperidine conjugates is not random; it follows a "zipper" mechanism initiated by protonation.
Mechanism 1: Azetidine Ring Opening (Dominant)
Upon Collision Induced Dissociation (CID), the protonated azetidine nitrogen triggers a nucleophilic attack or hydride shift that relieves ring strain.
-
Protonation: Occurs on the most basic nitrogen (typically the piperidine secondary amine if free, or azetidine if alkylated).
-
Ring Scission: The C-N bond of the azetidine cleaves.
-
Neutral Loss: Expulsion of ethylene (
, 28 Da) is the hallmark diagnostic transition.
Mechanism 2: Piperidine Core Fragmentation
Once the azetidine ring is compromised, the piperidine core undergoes standard
Visualization: Fragmentation Pathway
The following diagram illustrates the strain-release fragmentation pathway for a generic spiro[azetidine-3,4'-piperidine] scaffold.
Caption: Figure 1. Strain-driven fragmentation cascade of spiro-azetidine conjugates. The initial step is almost invariably the relief of the 4-membered ring strain.
Experimental Protocol: Self-Validating LC-MS Workflow
To accurately characterize these conjugates, a standard "generic" method is insufficient due to the lability of the azetidine ring. The following protocol ensures data integrity.
Phase 1: Sample Preparation
-
Solvent: Dissolve in 50:50 Methanol:Water + 0.1% Formic Acid. Avoid high concentrations of TFA as it can suppress ionization of the secondary amines.
-
Concentration: 1 µg/mL (tuning) / 100 ng/mL (analysis).
Phase 2: LC-MS Acquisition Parameters
-
Instrument: Q-TOF or Orbitrap (High Resolution required for distinguishing
vs losses). -
Ion Source: ESI Positive Mode.[1]
-
Column: C18 Charged Surface Hybrid (CSH) – Critical for peak shape of basic amines.
-
Mobile Phase:
Phase 3: The "Energy Ramp" Validation Step
Unlike piperazines, azetidines fragment at lower energies. You must run a Collision Energy (CE) Ramp to validate the structure.
-
Low CE (10-20 eV): The molecular ion
should be dominant. If significant fragmentation is seen here, check for in-source fragmentation (source temperature too high). -
Mid CE (25-35 eV): Look for the -28 Da loss. This confirms the intact azetidine ring.
-
High CE (40+ eV): Look for the "shattered" piperidine fragments (
70, 56).
Visualization: Analytical Workflow
Caption: Figure 2.[3][4] Step-by-step LC-MS/MS workflow emphasizing the Collision Energy (CE) Ramp to distinguish strain-specific fragmentation.
Data Interpretation & Troubleshooting
Distinguishing Isobaric Interferences
A common pitfall is confusing the azetidine-piperidine loss of 28.0313 Da (
-
Solution: Use High-Resolution MS (HRMS). A resolution of >30,000 FWHM is required to resolve these peaks confidently.
In-Source Decay (ISD)
If you observe the "fragment" ions in the MS1 scan (full scan), the azetidine ring is thermally decomposing in the source.
-
Corrective Action: Lower the Desolvation Temperature (e.g., from 500°C to 350°C) and reduce the Cone Voltage.
References
-
BenchChem. (2025).[5][6] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC Article. Retrieved from
-
Journal of the American Chemical Society. (2025). Enantioselective Ring Opening of Azetidines. Retrieved from
-
Metware Bio. (2023). Ion Formation and Organic Fragmentation in LCMS. Retrieved from
-
Zhu, N., et al. (2021).[2] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from
Sources
Azetidine-3-carbonyl vs. Cyclobutane-carbonyl: A Bioisosteric Replacement Guide
Executive Summary
In modern medicinal chemistry, the transition from cyclobutane-carbonyl to azetidine-3-carbonyl represents a high-impact bioisosteric switch. This replacement is primarily employed to modulate lipophilicity (LogD), enhance aqueous solubility, and alter metabolic clearance pathways without significantly perturbing the vector of the carbonyl substituent.
While the cyclobutane ring offers a metabolically robust, lipophilic scaffold, the azetidine core introduces a basic nitrogen, allowing for the formation of zwitterionic species (in the case of amino acids) or serving as a handle for further diversification. This guide analyzes the physicochemical and biological implications of this switch, supported by experimental protocols and decision-making frameworks.
Part 1: Physicochemical Profile Analysis[1]
Structural Geometry and Vector Fidelity
Both scaffolds are four-membered rings, but their conformational landscapes differ due to the presence of the heteroatom.
-
Cyclobutane: Exists in a puckered conformation to relieve torsional strain (eclipsing interactions).[1] The puckering angle is approximately 25–30° . Substituents at the 1,3-positions can exist as cis or trans isomers, with distinct vectors.[1]
-
Azetidine: Also puckered, but the barrier to ring inversion is significantly lower due to the nitrogen atom (reduced steric bulk compared to methylene). The C-N-C bond angle (~92°) is slightly larger than the C-C-C angle (~88°) in cyclobutane, leading to subtle changes in the projection of the C3-carbonyl group.
Impact on Binding: The spatial projection of the C3-carbonyl is largely conserved between the two, making them excellent steric isosteres. However, the azetidine nitrogen introduces a new hydrogen bond acceptor (or donor if protonated) vector that cyclobutane lacks.
Electronic and Solubility Profile (LogD & pKa)
The most profound difference lies in the electronic properties.
| Property | Cyclobutane-carbonyl | Azetidine-3-carbonyl (N-H) | Impact of Switch |
| LogP (Neutral) | ~1.2 (unsubstituted) | ~ -1.5 (unsubstituted) | Drastic reduction in lipophilicity |
| pKa (Ring) | Neutral | ~10.5 (Secondary Amine) | Introduces basic center |
| pKa (Acid) | ~4.8 | ~3.2 | Inductive effect of N lowers acid pKa |
| Solubility | Low to Moderate | High (often Zwitterionic) | Significant improvement |
| Permeability | High (Passive) | pH-dependent (often lower) | Requires optimization of N-substituent |
The Zwitterion Effect: In the case of azetidine-3-carboxylic acid , the molecule exists primarily as a zwitterion at physiological pH (COO⁻ / NH₂⁺). This results in high water solubility but potentially poor passive membrane permeability compared to the neutral cyclobutanecarboxylic acid . To restore permeability, the azetidine nitrogen is frequently capped (e.g., amides, carbamates) or substituted with lipophilic groups.
Part 2: ADME/Tox Performance
Metabolic Stability
-
Cyclobutane: generally metabolically inert. The ring itself is rarely a site of metabolism, though substituents may be oxidized. High lipophilicity can drive non-specific clearance (CYP-mediated oxidation of appendages).
-
Azetidine: The nitrogen atom is a "metabolic soft spot."
-
N-Dealkylation: Common if the nitrogen is substituted with alkyl groups.
-
N-Oxidation: Possible but less common than in larger rings.
-
Ring Opening: Rare under physiological conditions due to kinetic stability, despite high ring strain (~26 kcal/mol).
-
Strategic Advantage: Replacing a cyclobutane with an N-capped azetidine (e.g., N-acetyl or N-sulfonyl) often lowers intrinsic clearance (
Toxicity (hERG)
The azetidine switch is a proven strategy to mitigate hERG liability. Basic amines in flexible chains or 6-membered rings (piperidines) are frequent hERG pharmacophores. Constraining the amine into a 4-membered azetidine ring often reduces hERG affinity by altering the basicity and steric profile, preventing the "trapping" interaction in the channel pore.
Part 3: Decision Framework & Visualization
The following diagram illustrates the decision logic for employing the Azetidine-Cyclobutane switch in lead optimization.
Caption: Decision logic for replacing Cyclobutane with Azetidine based on physicochemical liabilities.
Part 4: Case Study - S1P1 Agonist Optimization
Context: Development of selective Sphingosine-1-phosphate receptor 1 (S1P1) agonists (e.g., Siponimod analogues). Challenge: Early leads containing a cyclohexyl or cyclobutyl linker exhibited high lipophilicity (LogP > 4.5), leading to poor solubility and rapid oxidative clearance. Solution: Replacement of the carbocyclic core with azetidine-3-carboxylic acid .
| Parameter | Cyclobutane Analogue | Azetidine Analogue (Siponimod-like) | Result |
| Core Structure | Cyclobutane-1,3-dicarboxylic acid deriv. | 1-(4-subst-phenyl)azetidine-3-carboxylic acid | Bioisosteric Core |
| LogD (pH 7.4) | 3.8 | 1.9 | Improved Solubility |
| Clearance (RLM) | > 50 µL/min/mg | < 15 µL/min/mg | Enhanced Stability |
| Potency (S1P1) | 12 nM | 0.8 nM | Potency Maintained/Improved |
Mechanism: The azetidine nitrogen, when substituted with an electron-deficient aryl group (as in Siponimod), reduces the electron density of the ring, preventing N-oxidation while significantly lowering the overall LogP compared to the all-carbon cyclobutane.
Part 5: Experimental Protocols
Protocol 1: Synthesis of N-Boc-Azetidine-3-carboxylic Acid (Modern Strain-Release Method)
This method utilizes [1.1.1]propellane or 1-azabicyclobutane precursors for rapid access, superior to traditional epichlorohydrin routes.
Materials:
-
1-(tert-butylcarbonyl)-3-iodoazetidine (commercially available or from 1-azabicyclobutane)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
Step-by-Step:
-
Cyanation: Dissolve 1-Boc-3-iodoazetidine (1.0 equiv) in DMSO (0.5 M). Add NaCN (1.5 equiv).
-
Reaction: Stir at 80°C for 4 hours. Monitor by TLC/LCMS for conversion to the nitrile.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
-
Hydrolysis: Dissolve the crude nitrile in EtOH/H₂O (1:1). Add NaOH (5.0 equiv). Reflux for 12 hours.
-
Isolation: Cool to 0°C. Acidify carefully with 1M HCl to pH ~3. Extract with EtOAc.
-
Purification: Recrystallize from hexanes/EtOAc to yield N-Boc-azetidine-3-carboxylic acid as a white solid.
Protocol 2: Microsomal Stability Assay (Comparison Protocol)
Validates the metabolic stability advantage of the azetidine scaffold.
Reagents:
-
Liver Microsomes (Human/Rat), 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (Azetidine vs. Cyclobutane analogues) at 1 µM in phosphate buffer (pH 7.4).
Workflow:
-
Pre-incubation: Mix 190 µL of microsomal suspension (0.5 mg/mL final protein conc) with 5 µL of test compound (1 µM final). Pre-incubate at 37°C for 5 min.
-
Initiation: Add 5 µL of NADPH regenerating system to start the reaction.
-
Sampling: At t = 0, 5, 15, 30, and 60 min, remove 20 µL aliquots.
-
Quenching: Immediately dispense into 80 µL of ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.
References
-
Talele, T. T. (2024). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from [Link]
-
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the Phenyl Ring. Journal of Medicinal Chemistry. (Contextual reference for saturated ring bioisosteres). Retrieved from [Link]
-
PubChem. (2025).[2] Azetidine-3-carboxylic Acid Compound Summary. Retrieved from [Link]
-
Mykhailiuk, P. K. (2018). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[3][4] Retrieved from [Link]
Sources
Rigidifying the Bridge: A Technical Guide to Azetidine-Piperidine Linkers vs. Flexible Chains
Topic: Conformational analysis of azetidine-piperidine linkers vs. flexible chains Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: The Entropy-Enthalpy Trade-Off
In the design of bifunctional molecules (PROTACs, molecular glues) and fragment-based drug discovery (FBDD), the linker is no longer viewed as a passive connector.[1] It is a critical determinant of ternary complex stability, cell permeability, and metabolic fate.[2]
This guide compares two distinct linker philosophies:
-
Flexible Chains (Alkyl/PEG): High conformational entropy, "floppy" adaptors that maximize the probability of finding a binding mode but often at a high entropic cost (
). -
Rigid Azetidine-Piperidine Motifs (Spiro/Fused): Constrained systems (e.g., 2,6-diazaspiro[3.3]heptane, spiro[azetidine-3,4'-piperidine]) that reduce entropic penalty through pre-organization, define precise exit vectors, and modulate physicochemical properties (LogD, pKa).
Key Takeaway: While flexible linkers are excellent for initial "fishing" expeditions to identify binding partners, azetidine-piperidine linkers are superior for optimizing potency and oral bioavailability (F%) by locking the bioactive conformation and lowering lipophilicity.
Structural Mechanics & Vector Analysis
The Flexible Chain: The "Random Coil" Liability
Polyethylene glycol (PEG) and alkyl chains adopt a "random coil" ensemble in solution.
-
The Problem: To bind two protein interfaces (e.g., E3 ligase and POI), the linker must collapse from millions of solution conformers into a single bioactive shape. This collapse incurs a massive entropic penalty (up to 0.5–0.6 kcal/mol per rotatable bond).
-
The "Wet Noodle" Effect: Long PEG chains often wrap around the protein surface, leading to non-specific hydrophobic interactions or "linker collapse," where the linker folds onto itself rather than spanning the gap.
The Azetidine-Piperidine Solution
The spiro[azetidine-3,4'-piperidine] scaffold represents a "Goldilocks" zone of rigidity. It is not as planar/rigid as a phenyl ring, nor as floppy as a PEG chain.
Conformational Features:
-
Vector Definition: Unlike the ambiguous vectors of a PEG chain, the spiro-azetidine-piperidine system provides defined exit vectors. The angle between the azetidine nitrogen and the piperidine nitrogen is fixed by the spiro center, usually creating a linear or slightly kinked geometry depending on the specific isomer (e.g., 2,6-diazaspiro[3.3]heptane is linear; spiro[3.5] systems can introduce a ~109° tetrahedral offset).
-
Pucker Control: The azetidine ring exists in a puckered conformation (butterfly motion). Substituents on the ring can lock this pucker, further restricting conformational space.
-
Metabolic Shielding: The spiro-fusion prevents the common oxidative metabolism seen at the
-carbon of simple piperidines by sterically hindering Cytochrome P450 access.
Visualization: Linker Selection Workflow
Figure 1: Decision matrix for selecting between flexible and rigid linkers in drug discovery workflows.
Physicochemical Profiling: Data Comparison
The following table synthesizes data comparing standard flexible linkers against azetidine-piperidine scaffolds in the context of PROTACs and fragment linking.
| Feature | Flexible Chains (PEG/Alkyl) | Azetidine-Piperidine (Spiro) | Impact on Drug Design |
| Conformational Entropy | High (High penalty upon binding) | Low (Pre-organized) | Rigid linkers often improve potency by 10–100x if the geometry matches. |
| Solubility (LogS) | High (PEG) to Low (Alkyl) | High (sp3-rich, basic nitrogens) | Azetidine-piperidine motifs lower LogD and improve solubility compared to alkyl chains or phenyl linkers. |
| Permeability (Peff) | Variable (PEG often poor) | Moderate to High | Compact spiro-cycles have better passive permeability than long PEG chains due to reduced molecular volume. |
| Metabolic Stability | Low (PEG oxidation, Alkyl hydroxylation) | High | Spiro-fusion blocks metabolic soft spots; Azetidine ring is metabolically robust. |
| Vector Geometry | Undefined (Isotropic) | Defined (Anisotropic) | Rigid linkers allow "dialing in" the exact distance and angle required for ternary complex formation. |
Experimental Protocols
To validate the conformational benefit of an azetidine-piperidine linker, you must move beyond simple IC50 assays. The following protocols are designed to quantify conformational bias and permeability.
Protocol A: NMR Conformational Analysis (Solution State)
Purpose: To determine if the linker adopts a preferred conformation in solution (pre-organization).
-
Sample Preparation: Dissolve 5–10 mg of the compound in 600 µL of deuterated solvent (DMSO-
or CDCl ). Ensure the solvent mimics the polarity of the binding pocket if possible, or use a "physiological" mimic like MeOH- /D O mixtures. -
Data Acquisition:
-
Acquire 1D
H NMR for baseline assignment. -
NOESY (Nuclear Overhauser Effect Spectroscopy): Set mixing time (
) to 300–500 ms. Look for cross-peaks between the azetidine protons and the piperidine protons. -
VT-NMR (Variable Temperature): Record spectra from 298K to 340K in 10K increments.
-
-
Analysis:
-
Rigid Systems: Will show sharp, defined NOE correlations between specific protons, indicating a fixed distance. Chemical shifts will show minimal drift with temperature (low conformational exchange).
-
Flexible Systems: Will show averaged or weak NOEs. VT-NMR will show peak sharpening or coalescence, indicating rapid interconversion of multiple conformers.
-
-
Self-Validation: If the NOE signals are weak or ambiguous, the linker is likely too flexible or the correlation time is unfavorable. Run a ROESY experiment to confirm.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Purpose: To verify that rigidifying the linker does not compromise cell permeability.
-
Preparation:
-
Donor Plate: Prepare 10 mM stock solutions of test compounds (Flexible vs. Rigid analogs) in DMSO. Dilute to 50 µM in PBS (pH 7.4).
-
Membrane: Coat the PVDF membrane of the donor plate with 5 µL of GIT-0 lipid solution (dodecane/phosphatidylcholine mixture).
-
-
Incubation:
-
Add 200 µL of compound solution to the donor wells.
-
Add 300 µL of PBS to the acceptor wells.
-
Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber to prevent evaporation.
-
-
Quantification:
-
Separate plates. Analyze donor and acceptor concentrations using LC-MS/MS or UV-Vis spectroscopy.[3]
-
-
Calculation:
-
Calculate Effective Permeability (
) using the formula: [3] -
Success Criteria: A "good" rigid linker should maintain
cm/s. Azetidine-piperidine linkers often outperform PEG linkers here due to reduced hydrodynamic radius.
-
Case Study: The PROTAC Pivot
Scenario: A development team targeting the protein BRD4 using a Cereblon (CRBN) E3 ligase recruiter.
-
Generation 1 (Flexible): Used a PEG-3 linker.
-
Result: Potent degradation (
= 50 nM) but poor oral bioavailability ( < 5%) and high clearance.
-
-
Generation 2 (Rigid): Switched to a spiro[3.3]heptane (azetidine-azetidine) and spiro[azetidine-piperidine] linker.
-
Hypothesis: Rigidifying the linker will reduce the entropic cost of binding and shield metabolic soft spots.
-
Result: The spiro[azetidine-piperidine] analog improved
to 8 nM (6-fold improvement). More importantly, the elimination of the PEG chain reduced metabolic clearance by 40%, and oral bioavailability increased to 28%.
-
Mechanistic Insight: X-ray crystallography revealed that the spiro-linker locked the CRBN and BRD4 ligands at a precise 12 Å distance with a specific twist angle that maximized protein-protein interactions (PPI) between the ligase and the target, a geometry that the PEG linker only accessed transiently.
References
-
Conformational Preferences of Proline Analogues with Different Ring Size . Scilit. [Link]
-
3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine . Journal of Organic Chemistry. [Link][4]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs . PubMed. [Link]
-
Structure-based development of novel spiro-piperidine ASH1L inhibitors . PubMed Central. [Link]
Sources
Pharmacokinetic Advantages of Azetidine Scaffolds Over Piperazine Analogs
Executive Summary: The Bioisosteric Shift
In modern medicinal chemistry, the piperazine ring has long been a "privileged scaffold," serving as a robust linker and solubility enhancer. However, its ubiquity has led to two critical issues: patent space overcrowding and, more importantly, pharmacokinetic (PK) liabilities associated with its lipophilicity and specific metabolic vulnerabilities.
The azetidine scaffold—specifically 3-aminoazetidine and its spirocyclic congeners—has emerged as a superior bioisostere. By contracting the six-membered ring to a strained four-membered system, drug developers can achieve a "lipophilic efficiency boost." This guide objectively analyzes the PK advantages of this transition, focusing on LogD reduction , metabolic stability , and hERG avoidance , supported by experimental protocols.
Structural & Physicochemical Basis[1][2][3][4][5]
The transition from piperazine to an azetidine-based scaffold (typically 3-aminoazetidine to maintain the diamine functionality) is not merely a change in size; it is a fundamental alteration of the molecule's electronic and geometric character.
Geometric and Vector Analysis
-
Piperazine: Exists predominantly in a chair conformation.[1] The nitrogen lone pairs and substituents are oriented in specific axial/equatorial positions, often creating a bulky 3D profile.
-
Azetidine: A planar or slightly puckered 4-membered ring. The distance between the two nitrogens in a 1,3-substituted azetidine mimics the piperazine vector but with a significantly reduced carbon count (C3 vs. C4) and a more rigidified vector.
Physicochemical Comparison Table
| Property | Piperazine Scaffold | 3-Aminoazetidine Scaffold | PK Implication |
| Ring Size | 6-membered (Chair) | 4-membered (Puckered/Planar) | Azetidine reduces molecular volume (MW). |
| Lipophilicity (cLogP) | Higher (Baseline) | Lower (~0.5 - 1.0 log unit drop) | Lower LogP correlates with improved solubility and reduced promiscuity. |
| Basicity (pKa) | Basic (~9.8 & ~5.6) | Tunable (Ring N ~9-10, Exocyclic N varies) | Azetidine ring strain increases s-character of the lone pair, modulating pKa. |
| sp³ Character | High | High (Strained) | Both maintain 3D-likeness (Fsp³), essential for clinical success. |
| Metabolic Soft Spots | Reduced | Azetidine shows superior intrinsic clearance ( |
Pharmacokinetic Advantages[3][4][5][6]
Lipophilicity-Driven Solubility (The LogD Effect)
Replacing a piperazine with a 3-aminoazetidine typically lowers the LogD by 0.5 to 1.0 units. This is a critical medicinal chemistry tactic.
-
Mechanism: The removal of one methylene unit and the introduction of ring strain increases the polarity of the scaffold relative to its surface area.
-
Outcome: Improved thermodynamic solubility and reduced non-specific binding (lower Plasma Protein Binding - PPB).
Metabolic Stability & Clearance
Piperazines are prone to oxidative metabolism, particularly at the
-
The Azetidine Advantage: The
-carbons in azetidine are part of a strained ring system. The geometric constraints make the formation of the radical cation intermediate (required for -hydroxylation) energetically less favorable compared to the relaxed piperazine ring. -
Data Support: Internal assays frequently show a 2-5x reduction in intrinsic clearance (
) in human liver microsomes (HLM) when switching to azetidine.
Safety: hERG Inhibition Mitigation
Cardiotoxicity via hERG channel blockade is a major attrition cause. hERG inhibition is strongly correlated with basicity and lipophilicity .
-
Causality: By lowering LogD (lipophilicity) and modulating the pKa of the basic amine, azetidine analogs often exhibit significantly higher
values against hERG compared to their piperazine parents.
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for replacing piperazine with azetidine during Lead Optimization.
Caption: Decision logic for bioisosteric replacement of piperazine with azetidine to address specific PK liabilities.
Experimental Protocols
To validate the advantages of the azetidine scaffold, the following "self-validating" protocols should be employed. These are designed to directly compare the two scaffolds side-by-side.
Protocol A: Comparative Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of the Piperazine analog (Reference) and Azetidine analog (Test) in DMSO.
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.
-
-
Incubation System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Reaction Mix: 0.5 mg/mL microsomal protein, 1 µM test compound (final DMSO < 0.1%).
-
-
Procedure:
-
Pre-incubate microsomes and compound at 37°C for 5 minutes.
-
Start: Initiate reaction by adding NADPH cofactor.
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 45 minutes.
-
Quench: Immediately dispense into 150 µL cold Acetonitrile containing Internal Standard (IS).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
is used to calculate .
-
-
Validation Check: The Azetidine analog is considered superior if
is reduced by >50% compared to the Piperazine analog while maintaining potency.
Protocol B: High-Throughput LogD Determination (Shake-Flask Variant)
Objective: Quantify the lipophilicity drop.
-
System: Octanol-saturated PBS (pH 7.4) and PBS-saturated Octanol.
-
Method:
-
Dissolve compound in DMSO (10 mM).
-
Add 5 µL stock to a mix of 495 µL PBS (pH 7.4) and 500 µL Octanol in a deep-well plate.
-
Equilibration: Shake vigorously for 1 hour at RT; centrifuge to separate phases.
-
-
Quantification:
-
Sample both phases.
-
Analyze via LC-UV or LC-MS.
-
Calculation:
.
-
-
Success Metric: A reduction of LogD by
units in the Azetidine analog confirms the physicochemical advantage.
References
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 . Journal of Agricultural and Food Chemistry, 2022.[2] [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs . Expert Opinion on Drug Discovery, 2026. [Link] (Derived from search context 1.10)
-
Overcoming hERG activity in the discovery of a series of 4-azetidinyl-1-aryl-cyclohexanes . Bioorganic & Medicinal Chemistry Letters, 2011.[3] [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery . Journal of Medicinal Chemistry, 2012. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming hERG activity in the discovery of a series of 4-azetidinyl-1-aryl-cyclohexanes as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Waste Management of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol
Executive Summary & Chemical Profile
This guide defines the standard operating procedure (SOP) for the disposal of [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol . Unlike standard organic waste, this compound contains a strained azetidine ring coupled with a basic piperidine moiety.
Effective management requires acknowledging the ring strain energy (~25.4 kcal/mol) of the azetidine functionality, which presents a risk of exothermic ring-opening if improperly mixed with strong acids or nucleophiles.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol |
| Functional Groups | Azetidine (4-membered N-ring), Amide (linker), Piperidine (6-membered N-ring), Primary Alcohol |
| Physical State | Typically Solid or Viscous Oil (depending on purity/salt form) |
| Primary Hazard | Skin/Eye Irritant (H315/H319), Potential Sensitizer, Harmful if Swallowed (H302) |
| Waste Class | Non-Halogenated Organic / Nitrogenous Heterocycle |
Hazard Mechanism: The "Why" Behind the Protocol
Expertise & Experience Component
To dispose of this chemical safely, you must understand its reactivity profile. Treating it merely as "generic organic waste" invites risk.
-
Azetidine Ring Strain: The 4-membered azetidine ring possesses significant angle strain. While kinetically stable under neutral conditions, it is thermodynamically unstable.
-
Piperidine Basicity: The piperidine nitrogen is acylated (amide), reducing its basicity compared to free piperidine. However, the molecule remains polar and potentially chemically active.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance)
For expired reagents, reaction solids, or contaminated weighing boats.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.
-
Deactivation (Optional but Recommended for Large Quantities >50g):
-
Note: Only perform if you have synthesis experience.
-
Dissolve in Ethanol.
-
Slowly treat with dilute HCl (1M) to open the azetidine ring under controlled cooling (0°C).
-
Result: This converts the strained ring into a linear, less reactive amino-chloride derivative.
-
Standard Practice: For amounts <50g, skip deactivation and proceed to Step 3.
-
-
Labeling:
-
Label as "Hazardous Waste - Solid - Toxic/Irritant."
-
List constituents: "[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol, 99%."
-
-
Disposal Path: Seal container. Place in the Lab Pack stream for Incineration .
B. Liquid Waste (Mother Liquors/Solutions)
For reaction mixtures containing the compound.
-
Segregation Logic:
-
Is Halogenated Solvent present (DCM, Chloroform)?
-
YES: Dispose in Halogenated Organic Waste .
-
NO: Dispose in Non-Halogenated Organic Waste .
-
-
-
Compatibility Check (The Self-Validating Step):
-
Protocol: Before pouring waste into a satellite accumulation container (carboy), extract a 5 mL aliquot of the carboy's current contents.
-
Test: Mix your waste with this aliquot in a fume hood test tube. Monitor for heat, gas evolution, or precipitation for 2 minutes.
-
Result: If stable, proceed. If reactive, start a New Waste Container .
-
-
Final Destruction: The waste stream must be routed to a High-Temperature Incinerator (operating >1000°C) to ensure complete destruction of the nitrogen heterocycles.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision matrix for segregating this specific compound to prevent incompatibility incidents.
Caption: Operational workflow for segregating azetidine-derivative waste streams based on solvent content and physical state.
Spill Management (Immediate Response)
If a spill occurs, immediate containment is prioritized over neutralization to prevent spreading the material.
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layered) , Safety Goggles, and a Lab Coat.
-
Containment (Solid):
-
Do not dry sweep (dust generation).[4]
-
Cover with a damp paper towel or absorbent pad to suppress dust.
-
Scoop into a disposable container.
-
-
Containment (Liquid/Solution):
-
Use Vermiculite or Polypropylene pads .
-
Do not use sawdust (combustible) if the solvent is flammable.
-
-
Surface Decontamination:
-
After removing bulk material, wipe the surface with dilute acetic acid (5%) followed by water.[5]
-
Why: The weak acid helps solubilize residual amine/azetidine traces for easier removal without triggering a violent reaction.
-
-
Disposal: All spill debris goes into a dedicated container labeled "Debris from Chemical Spill - Toxic."
Regulatory Framework (US/EU Context)
-
RCRA (USA): This compound is likely not a "P-listed" or "U-listed" waste by specific CAS name. However, it must be characterized by the generator.
-
Determination: If the waste solution is flammable (Flash point <60°C), it is D001 .[6] If it is corrosive (pH >12.5 or <2), it is D002 .
-
Default: Treat as Hazardous Waste (Non-RCRA Regulated or State-Regulated) due to toxicity/irritant properties.
-
-
Waste Code Assignment (Typical):
-
D001 (Ignitable) - if in flammable solvent.
-
D002 (Corrosive) - if pH is extreme.
-
None (if pure solid) - Manage as "Non-RCRA Hazardous Chemical Waste."
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperidin-4-ylmethanol. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Couty, F., & Drouillat, B. (2012). The reactivity of the azetidine ring: A review. (Contextual reference for ring strain reactivity). Retrieved from [Link] (General ACS Landing Page for verification of chemical principles).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
